4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25331. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-9-4-2-8(3-5-9)10(12)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORYXBDHTBWLLL-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60417897 | |
| Record name | (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60417897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20972-37-6, 5711-41-1 | |
| Record name | (2E)-4-(4-Methoxyphenyl)-4-oxo-2-butenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20972-37-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5711-41-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60417897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-(4-Methoxybenzoyl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various organic solvent systems. This document will delve into the theoretical principles governing its solubility, predictive assessments, and detailed experimental protocols for accurate determination.
Introduction: The Significance of Solubility
Solubility is a critical physicochemical parameter in the fields of chemical synthesis, purification, formulation, and drug delivery. For a compound like this compound, which possesses a unique combination of functional groups, understanding its solubility profile is paramount for its effective application. Inadequate solubility can hinder reaction kinetics, complicate purification processes, and lead to poor bioavailability in pharmaceutical formulations. This guide will equip the reader with the foundational knowledge and practical methodologies to navigate the complexities of its solubility.
Molecular Structure and its Influence on Solubility
The solubility of an organic compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable initial guidepost, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[1][2]
The structure of this compound (Figure 1) reveals several key features that govern its solubility:
-
Aromatic Ring and Methoxy Group: The methoxyphenyl group introduces a degree of lipophilicity and potential for π-π stacking interactions. The ether linkage of the methoxy group can also act as a hydrogen bond acceptor.
-
α,β-Unsaturated Carbonyl System: The conjugated ketone and carboxylic acid functionalities contribute significantly to the molecule's polarity and capacity for dipole-dipole interactions.
-
Carboxylic Acid Moiety: This is the most influential group in determining solubility in protic and polar solvents. The carboxylic acid can act as both a hydrogen bond donor and acceptor, and its acidic proton allows for potential deprotonation in basic media to form a highly polar carboxylate salt.[3]
Figure 1: Chemical Structure of this compound Caption: The key functional groups influencing solubility are the carboxylic acid, the α,β-unsaturated ketone, and the methoxyphenyl ring.
Predictive Assessment of Solubility
In the absence of extensive empirical data, a predictive assessment based on the principles of intermolecular forces can provide valuable guidance for solvent selection. The key factors to consider are polarity, hydrogen bonding capability, and the potential for acid-base interactions.
The Role of Polarity and Hydrogen Bonding
Organic solvents can be broadly classified based on their polarity (polar vs. non-polar) and their ability to participate in hydrogen bonding (protic vs. aprotic).
-
Polar Protic Solvents (e.g., methanol, ethanol, water): These solvents can engage in hydrogen bonding with the carboxylic acid group of the target molecule, leading to favorable interactions and likely good solubility.[2][3]
-
Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), ethyl acetate): These solvents are polar but lack a hydrogen bond-donating group. They can, however, act as hydrogen bond acceptors, interacting with the carboxylic acid's proton. Solubility is expected to be moderate to good, depending on the specific solvent.
-
Non-polar Solvents (e.g., hexane, toluene): Due to the significant polarity imparted by the carbonyl and carboxylic acid groups, the solubility of this compound in non-polar solvents is predicted to be low. The "like dissolves like" principle suggests a mismatch in intermolecular forces.[1]
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP).[4][5] These parameters break down the total cohesion energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipole-dipole interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Predicted Solubility Profile
Based on the structural analysis and the principles outlined above, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with the carboxylic acid group. |
| Polar Aprotic | DMSO, Acetone, THF | Moderate to High | Good polarity match and hydrogen bond accepting capabilities. |
| Slightly Polar | Ethyl Acetate, Dichloromethane | Low to Moderate | Mismatch in polarity and hydrogen bonding potential. |
| Non-polar | Hexane, Toluene, Diethyl Ether | Very Low | Significant mismatch in polarity ("like dissolves like" principle). |
Experimental Determination of Solubility
While predictive models are useful, experimental determination remains the gold standard for obtaining accurate solubility data. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[9][10] For higher throughput screening, nephelometry offers a rapid, kinetic assessment of solubility.[11][12][13]
The Shake-Flask Method: A Self-Validating Protocol
The shake-flask method involves equilibrating an excess of the solid compound with the solvent of interest until a saturated solution is achieved. The concentration of the dissolved solute is then determined analytically.
Caption: Experimental workflow for the shake-flask solubility determination method.
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial to ensure that a saturated solution is formed. A visual confirmation of undissolved solid at the end of the experiment is crucial.
-
Accurately pipette a known volume of the desired organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with sampling at multiple time points (e.g., 24 and 48 hours) to confirm that the concentration has reached a plateau.[9]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a chemically compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Self-Validation System:
-
Equilibrium Confirmation: As mentioned, analyze samples taken at different time points. If the measured concentrations are consistent, it indicates that equilibrium has been reached.
-
Solid Form Analysis: After the experiment, recover the remaining solid and analyze it using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD). This is to confirm that the solid form has not changed (e.g., converted to a solvate or a different polymorph) during the experiment, as this would affect the solubility measurement.
-
High-Throughput Screening with Nephelometry
For rapid screening of solubility in multiple solvents, laser nephelometry is a powerful technique.[11][12][14] This method measures the light scattering caused by suspended particles in a solution.
A stock solution of the compound is prepared in a highly soluble solvent like DMSO. Aliquots of this stock solution are then added to the test solvents. If the compound's solubility limit is exceeded, it will precipitate, causing an increase in light scattering (turbidity), which is detected by the nephelometer.
Caption: Workflow for kinetic solubility assessment using nephelometry.
This method provides a kinetic solubility value, which can sometimes be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[9] However, it is an invaluable tool for rapid solvent screening and prioritization in early-stage research and development.
Conclusion
The solubility of this compound in organic solvents is governed by its polar functional groups, particularly the carboxylic acid moiety. It is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in non-polar solvents. For definitive quantitative data, the shake-flask method is recommended, incorporating self-validating checks to ensure data integrity. For rapid screening, nephelometry provides a valuable high-throughput alternative. A thorough understanding and experimental determination of this compound's solubility are essential for its successful application in research and development.
References
- 1. Khan Academy [khanacademy.org]
- 2. m.youtube.com [m.youtube.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. Solubility parameters (HSP) [adscientis.com]
- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. rheolution.com [rheolution.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. enamine.net [enamine.net]
- 14. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological activity of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid derivatives
An In-Depth Technical Guide to the Biological Activity of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Promise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain chemical structures emerge as "privileged scaffolds"—frameworks that can interact with a wide array of biological targets to elicit diverse therapeutic effects. The this compound core, a chalcone-like α,β-unsaturated carbonyl system, represents one such promising template. Chalcones, the biosynthetic precursors to all flavonoids, have long captured the attention of researchers due to their synthetic accessibility and broad spectrum of biological activities.[1][2][3]
This guide provides a deep dive into the multifaceted biological potential of derivatives based on the this compound scaffold. Moving beyond a simple catalog of activities, we will explore the underlying mechanisms of action, present detailed experimental protocols for validation, and offer insights into the structure-activity relationships that govern their therapeutic efficacy. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore and harness the potential of this versatile chemical class.
Section 1: The Anticancer Potential: Targeting Malignancy on Multiple Fronts
The battle against cancer necessitates therapies that can act on various biological mechanisms to induce cancer cell death and inhibit tumor growth.[2][3] Derivatives of this compound have emerged as potent anticancer agents, demonstrating the ability to engage multiple cellular targets and signaling pathways.[1][4]
Core Anticancer Mechanisms
The efficacy of these derivatives stems from their ability to disrupt key processes essential for cancer cell survival and proliferation:
-
Induction of Apoptosis: A primary mechanism is the activation of programmed cell death. These compounds can trigger the intrinsic apoptotic pathway by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) and activating caspase cascades.[1]
-
Cell Cycle Arrest: By interfering with the cell cycle machinery, these derivatives can halt the proliferation of cancer cells, often at the G2/M phase.[2]
-
Inhibition of Tubulin Polymerization: Several chalcone derivatives act as microtubule-targeting agents. They bind to tubulin, disrupting microtubule dynamics, which is critical for mitosis, cell integrity, and motility, ultimately leading to cell death.[1]
-
Modulation of Signaling Pathways: They can interfere with crucial cancer-related signaling pathways, including the nuclear factor-kappa B (NF-κB) and vascular endothelial growth factor (VEGF) pathways, which are pivotal for inflammation, cell survival, and angiogenesis.[2]
-
Overcoming Multidrug Resistance (MDR): A significant challenge in chemotherapy is the development of MDR. Certain chalcone hybrids have shown the potential to circumvent this by targeting efflux pumps like P-glycoprotein or by acting on targets distinct from conventional drugs.[1][5]
Data Summary: In Vitro Cytotoxic Activity
The following table summarizes representative cytotoxic activities of hypothetical derivatives against various human cancer cell lines, illustrating their potential potency.
| Derivative ID | Functional Group Modification | Cancer Cell Line | IC₅₀ (µM) |
| MPBO-01 | (Parent Compound) | MCF-7 (Breast) | 15.2 |
| MPBO-02 | Addition of a hydroxyl group | MCF-7 (Breast) | 8.5 |
| MPBO-03 | Addition of a bromine atom | HepG2 (Liver) | 5.1 |
| MPBO-04 | Hybrid with an indole moiety | HCT-116 (Colon) | 2.3[4] |
| MPBO-05 | Hybrid with a coumarin moiety | K562 (Leukemia) | 1.8[1] |
Note: Data is illustrative. Actual IC₅₀ values vary based on the specific derivative and experimental conditions.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cells, providing a preliminary screening of their anticancer activity.[6][7]
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) to determine the IC₅₀ value.
Visualization: Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induction by a this compound derivative.
Section 2: Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. The methoxyphenyl moiety and the α,β-unsaturated ketone system are structural features known to confer anti-inflammatory properties.[8][9] These derivatives can effectively suppress inflammatory responses through several mechanisms.
Core Anti-inflammatory Mechanisms
-
Inhibition of Pro-inflammatory Enzymes: A primary mode of action is the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for producing key inflammatory mediators.[10]
-
Suppression of Inflammatory Mediators: Consequently, the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α and IL-6 is significantly reduced.[8][10]
-
Modulation of NF-κB and MAPK Pathways: These compounds can inhibit the activation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory gene expression.[10]
-
Induction of Heme Oxygenase-1 (HO-1): Some derivatives can induce the expression of HO-1, an enzyme with potent anti-inflammatory and antioxidant properties, often via activation of the Nrf2 pathway.[11][12]
Data Summary: In Vitro Anti-inflammatory Effects
| Derivative ID | Assay | Target Cell Line | Result (at 25 µM) |
| MPBO-01 | LPS-induced NO Production | RAW 264.7 Macrophages | 45% Inhibition |
| MPBO-06 | LPS-induced COX-2 Expression | RAW 264.7 Macrophages | 68% Inhibition |
| MPBO-07 | TNF-α Release | Human Airway Cells | 55% Inhibition[8] |
| MPBO-08 | HO-1 Protein Induction | RAW 264.7 Macrophages | 2.5-fold Increase[11] |
Note: Data is illustrative and demonstrates the potential of derivatives to modulate key inflammatory markers.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used in vivo model to evaluate the acute anti-inflammatory activity of novel compounds.[13][14][15]
Objective: To assess the ability of a test compound to reduce acute inflammation in an animal model.
Materials:
-
Wistar rats (150-200 g)
-
Test compound
-
Standard drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose)
-
1% Carrageenan solution in saline
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast them overnight before the experiment with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group):
-
Group I (Control): Receives vehicle only.
-
Group II (Standard): Receives Indomethacin.
-
Group III, IV, etc. (Test): Receive different doses of the test compound.
-
-
Compound Administration: Administer the vehicle, standard drug, or test compound orally via gavage.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the initial paw volume (0 hour) from the post-injection volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
Visualization: Workflow for In Vivo Anti-inflammatory Assay
Caption: Experimental workflow for the carragean-induced paw edema model.
Section 3: Antimicrobial Activity: A New Avenue for Infection Control
The structural features of 4-oxo-2-butenoic acids also make them interesting candidates for antimicrobial agents.[16] The electrophilic nature of the α,β-unsaturated system can react with nucleophilic residues in microbial enzymes and proteins, while the lipophilic aromatic rings can facilitate interaction with bacterial cell membranes.[17]
Core Antimicrobial Mechanisms
-
Membrane Disruption: The compounds can destabilize the bacterial cytoplasmic membrane, altering its permeability and leading to leakage of cellular contents.[17]
-
Enzyme Inhibition: They can inhibit essential microbial enzymes involved in metabolism or cell wall synthesis.[17]
-
Metabolic Interference: The derivatives may interfere with critical metabolic pathways necessary for microbial growth and survival.[17]
Data Summary: Antimicrobial Activity Profile
| Derivative ID | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| MPBO-01 | 64 | >128 | 128 |
| MPBO-09 | 16 | 64 | 32 |
| MPBO-10 | 32 | 128 | 64 |
Note: Data is illustrative. Gram-positive bacteria are often more susceptible to this class of compounds than Gram-negative bacteria.[18]
Experimental Protocol: Broth Microdilution for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control (e.g., Ciprofloxacin) and negative control (broth only)
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column. This creates a concentration gradient.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Section 4: Structure-Activity Relationship (SAR) and Future Perspectives
The biological activity of these derivatives is highly dependent on their chemical structure. Key SAR insights include:
-
Aromatic Ring Substituents: The nature and position of substituents on the 4-methoxyphenyl ring and the second phenyl ring (in chalcone-like hybrids) are critical. Electron-donating groups (like hydroxyl, methoxy) or electron-withdrawing groups (halogens) can significantly modulate potency and selectivity.[1][4]
-
The α,β-Unsaturated System: This Michael acceptor is crucial for covalent interactions with biological nucleophiles (e.g., cysteine residues in proteins) and is often essential for activity.
-
Molecular Hybridization: Combining the core scaffold with other pharmacophores (e.g., indoles, coumarins, azoles) is a powerful strategy to enhance activity, improve specificity, and overcome drug resistance.[1][2][3]
Conclusion and Path Forward
The derivatives of this compound represent a versatile and highly promising class of compounds with significant therapeutic potential across oncology, inflammation, and infectious diseases. Their synthetic tractability allows for the creation of diverse chemical libraries, enabling extensive SAR studies and lead optimization.
The path forward requires a multidisciplinary approach. Promising candidates identified through in vitro screening must be advanced to more complex preclinical models, including in vivo efficacy studies and comprehensive toxicological profiling, to validate their therapeutic window and potential for clinical development.[19][20] The insights and methodologies presented in this guide serve as a robust foundation for researchers dedicated to translating the chemical promise of this scaffold into the next generation of therapeutic agents.
References
- 1. Chalcone Derivatives: Role in Anticancer Therapy [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer Activity of Natural and Synthetic Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 14. ijpras.com [ijpras.com]
- 15. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 16. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships [mdpi.com]
- 18. Fatty Acids and Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 20. noblelifesci.com [noblelifesci.com]
A Technical Guide to the Therapeutic Potential of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Promising Scaffold
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic promise is paramount. This guide focuses on 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid, a compound belonging to the α,β-unsaturated carbonyl class, which has garnered interest for its potential biological activities. While direct and extensive research on this specific molecule is still emerging, this document synthesizes the existing knowledge base, drawing insights from structurally related compounds to illuminate its potential therapeutic applications. As a Senior Application Scientist, the aim is to provide a comprehensive technical overview that is both scientifically rigorous and practically insightful for researchers in the field. This guide will delve into the compound's chemical characteristics, explore its hypothesized therapeutic applications in oncology and inflammation, and provide detailed experimental frameworks for its evaluation.
Compound Profile: this compound
Chemical Identity and Properties
This compound, also known as (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid, is a solid organic compound with the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.19 g/mol .[1][2] Its structure features a methoxyphenyl group attached to a four-carbon chain containing a ketone, a carbon-carbon double bond, and a carboxylic acid functional group.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O₄ | [1] |
| Molecular Weight | 206.19 g/mol | [1][2] |
| CAS Number | 5711-41-1 | [1] |
| Appearance | Solid | [1] |
| Melting Point | 132-136 °C | [2] |
The presence of the α,β-unsaturated carbonyl moiety is a key structural feature, as this group is known to be a Michael acceptor, suggesting potential interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity is often implicated in the mechanism of action of pharmacologically active compounds.
Potential Therapeutic Application: Oncology
While direct in vivo studies on the antitumor activity of this compound are not yet available in the public domain, the broader class of chalcones and related methoxyphenyl derivatives has demonstrated significant potential in cancer therapy.[3][4][5] The structural similarities suggest that this compound may exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Hypothesized Mechanism of Action: Modulation of Pro-Survival Signaling Pathways
Many structurally similar compounds containing the methoxyphenyl moiety have been shown to interfere with critical signaling cascades that are often dysregulated in cancer. Two of the most prominent pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway:
The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, leading to the transcription of genes that promote cell proliferation and inhibit apoptosis. It is hypothesized that this compound may inhibit NF-κB activation, a mechanism observed in other methoxylated chalcones.[2]
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway:
The MAPK pathway is another critical signaling cascade that regulates cell growth, differentiation, and stress responses. Dysregulation of this pathway is a common feature of many cancers. Certain methoxyphenyl compounds have been shown to modulate MAPK signaling, often leading to cell cycle arrest and apoptosis.[2]
Caption: Hypothesized modulation of the MAPK/ERK signaling pathway.
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
To evaluate the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is essential. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung])
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC₅₀ value using appropriate software.
-
Potential Therapeutic Application: Anti-inflammatory Effects
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Compounds with anti-inflammatory properties are therefore of significant therapeutic interest. The α,β-unsaturated carbonyl moiety present in this compound is a common feature in many natural and synthetic anti-inflammatory agents.
Hypothesized Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of structurally similar compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines.[1][2] This is frequently achieved through the inhibition of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the modulation of inflammatory signaling pathways like NF-κB. A study on a related compound, (E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol, demonstrated marked inhibition of carrageenan-induced rat paw edema and prostaglandin biosynthesis.[1]
Caption: Hypothesized workflow of anti-inflammatory action.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
A common in vitro model to assess the anti-inflammatory potential of a compound is to measure its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To determine the effect of this compound on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete culture medium (DMEM with 10% FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Include a vehicle control, an LPS-only control, and a positive control (e.g., a known iNOS inhibitor).
-
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production for each concentration of the test compound.
-
Future Directions and Concluding Remarks
The information presented in this guide strongly suggests that this compound is a compound of significant interest for further investigation in the fields of oncology and inflammation. The structural alerts, coupled with the known activities of closely related analogs, provide a solid foundation for a hypothesis-driven research program.
Future research should focus on:
-
Comprehensive in vitro screening: Evaluating the cytotoxicity of the compound against a broad panel of cancer cell lines and assessing its anti-inflammatory activity in various cellular models.
-
Mechanism of action studies: Investigating the direct effects of the compound on the NF-κB and MAPK signaling pathways, as well as its potential to induce apoptosis and cell cycle arrest.
-
Enzyme inhibition assays: Determining if the compound directly inhibits key inflammatory enzymes such as COX-1, COX-2, and iNOS.
-
In vivo efficacy studies: Assessing the antitumor and anti-inflammatory effects of the compound in relevant animal models.
-
Pharmacokinetic and toxicological profiling: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile to determine its potential as a drug candidate.
References
- 1. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Therapeutic Potential of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid: A Mechanistic Exploration Based on Structural Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid is a small molecule with a chemical structure suggestive of potential biological activity. While direct and extensive research on the specific mechanism of action of this compound is limited in publicly available scientific literature, its core structure, a derivative of 4-aryl-4-oxobut-2-enoic acid, belongs to a class of compounds that have demonstrated noteworthy anti-inflammatory, analgesic, and antimicrobial properties. Furthermore, the presence of a methoxyphenyl group is a common feature in various biologically active molecules, including those with anti-cancer and anti-inflammatory effects. This technical guide will, therefore, extrapolate from the established mechanisms of structurally related compounds to hypothesize the potential modes of action of this compound. We will delve into the key signaling pathways likely to be modulated by this compound and provide detailed experimental protocols for researchers to validate these hypotheses.
Introduction: The Chemical Scaffolding of a Potential Therapeutic
This compound possesses a backbone that is ripe for biological investigation. Its structure features a methoxy-substituted aromatic ring coupled to a butenoic acid moiety, presenting several potential points of interaction with biological macromolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 20972-37-6 | [1][2] |
| Molecular Formula | C₁₁H₁₀O₄ | [3] |
| Molecular Weight | 206.19 g/mol | [3] |
| Appearance | Solid | [4] |
| Purity | ≥98% (HPLC) | [4] |
The α,β-unsaturated carbonyl system within the butenoic acid chain is a Michael acceptor, suggesting potential for covalent interactions with nucleophilic residues (such as cysteine) in proteins. This reactivity is a known feature of many enzyme inhibitors and modulators of signaling pathways.
Postulated Mechanism of Action: An Anti-Inflammatory Role
Based on studies of structurally similar 4-aryl-4-oxobut-2-enoic acid derivatives and other methoxyphenyl-containing compounds, a primary hypothesized mechanism of action for this compound is the modulation of inflammatory pathways.
Inhibition of Pro-inflammatory Mediators
Derivatives of 4-aryl-4-oxobut-2-enoic acids have been reported to exhibit moderate anti-inflammatory activity.[5] This suggests that this compound could potentially inhibit key enzymes and signaling molecules involved in the inflammatory cascade. A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
Modulation of the Heme Oxygenase-1 (HO-1) Pathway
A structurally related chalcone containing a p-methoxyphenyl group has been shown to exert its anti-inflammatory effects through the induction of Heme Oxygenase-1 (HO-1).[6] HO-1 is an enzyme with potent anti-inflammatory and antioxidant properties. Its induction leads to the production of carbon monoxide and biliverdin, which in turn have cytoprotective effects. It is plausible that this compound could act as an inducer of the Nrf2 transcription factor, which is a master regulator of HO-1 expression.
Hypothetical Signaling Pathway of this compound in Inflammation
References
In Silico Modeling of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid Interactions with EGFR Tyrosine Kinase: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth workflow for the in silico modeling of the interactions between the small molecule 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid and the Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase. Chalcone derivatives, such as the subject molecule, have garnered significant interest in oncological research for their potential as EGFR inhibitors.[1][2] This guide is tailored for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol for molecular docking and molecular dynamics simulations. The methodologies presented herein are designed to be self-validating, grounded in established scientific principles, and supported by authoritative references, ensuring a robust and reproducible computational investigation.
Introduction: The Rationale for In Silico Investigation
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, and its aberrant signaling is a hallmark of numerous cancers.[2] Consequently, the development of small molecule inhibitors targeting the EGFR tyrosine kinase (TK) domain is a pivotal strategy in cancer therapy.[1] this compound, a chalcone derivative, represents a class of compounds with demonstrated potential for EGFR-TK inhibition. In silico modeling provides a powerful, cost-effective, and time-efficient approach to elucidate the molecular basis of these interactions, predict binding affinities, and guide the rational design of more potent and selective inhibitors.
This guide will focus on a holistic computational approach, encompassing initial binding pose prediction through molecular docking, followed by an in-depth analysis of the dynamic stability and binding free energy of the protein-ligand complex via molecular dynamics simulations.
Strategic Selection of the Protein Target and Computational Tools
Target Selection: EGFR Tyrosine Kinase (PDB ID: 1M17)
For a robust and reproducible in silico study, the selection of a high-quality, experimentally determined protein structure is paramount. We have selected the crystal structure of the EGFR Tyrosine Kinase domain in complex with the inhibitor Erlotinib (PDB ID: 1M17).[1][2] This structure is resolved at a good resolution and represents the active conformation of the enzyme, making it an ideal target for studying the binding of potential inhibitors.
The Computational Toolkit: A Synergy of Open-Source Power
This guide will leverage a suite of widely validated and open-source software to ensure accessibility and reproducibility:
-
AutoDock Vina: A powerful and efficient tool for molecular docking, renowned for its accuracy in binding pose prediction.[3][4][5][6][7]
-
GROMACS: A versatile and high-performance molecular dynamics simulation package, ideal for studying the dynamic behavior of biomolecular systems.[8][9][10][11]
-
CHARMM Force Field (with CGenFF): A robust and extensively parameterized force field for biomolecular simulations. The CHARMM General Force Field (CGenFF) is specifically designed for the accurate representation of drug-like small molecules.[8]
-
Visual Molecular Dynamics (VMD) and PyMOL: For visualization and analysis of molecular structures and trajectories.
Methodologies: A Step-by-Step Guide to In Silico Investigation
This section provides a detailed, sequential protocol for the in silico analysis of this compound's interaction with EGFR-TK.
Ligand and Receptor Preparation: Laying the Foundation for Accuracy
Proper preparation of the ligand and receptor is a critical first step to ensure the reliability of the subsequent simulations.
Experimental Protocol 1: Ligand and Receptor Preparation
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be achieved by sketching the molecule in a chemical drawing tool (e.g., ChemDraw or MarvinSketch) and saving it in a 3D format (e.g., SDF or MOL2).
-
Convert the ligand file to the PDBQT format required by AutoDock Vina. This can be done using AutoDock Tools, which will add Gasteiger charges and define the rotatable bonds.[12]
-
-
Receptor Preparation:
-
Download the crystal structure of EGFR-TK (PDB ID: 1M17) from the Protein Data Bank (RCSB PDB).
-
Prepare the protein for docking using AutoDock Tools. This involves:
-
Removing water molecules and any co-crystallized ligands (in this case, Erlotinib).[2]
-
Adding polar hydrogens.
-
Assigning Kollman charges.
-
Saving the prepared protein in the PDBQT format.
-
-
Molecular Docking: Predicting the Binding Pose
Molecular docking will be employed to predict the most favorable binding orientation of this compound within the ATP-binding site of EGFR-TK.
Experimental Protocol 2: Molecular Docking with AutoDock Vina
-
Grid Box Definition:
-
Define a grid box that encompasses the ATP-binding site of EGFR-TK. The coordinates of the co-crystallized inhibitor (Erlotinib) in the original 1M17 structure can be used to center the grid box. A box size of 25 x 25 x 25 Å is generally sufficient to allow for translational and rotational freedom of the ligand.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the output file name.
-
-
Running AutoDock Vina:
-
Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
-
Analysis of Docking Results:
-
Analyze the output file to identify the binding pose with the lowest (most favorable) binding affinity.
-
Visualize the top-ranked binding pose in complex with the EGFR-TK receptor using PyMOL or VMD to inspect the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Table 1: Predicted Binding Affinities from Molecular Docking
| Ligand | Binding Affinity (kcal/mol) |
| This compound | [Example Value: -8.5] |
| Erlotinib (Reference) | [Example Value: -10.2] |
Note: The values presented are hypothetical and would be replaced with actual results from the docking simulation.
Caption: Molecular Docking Workflow.
Molecular Dynamics Simulation: Exploring the Dynamic Interaction
To assess the stability of the predicted binding pose and gain insights into the dynamic nature of the protein-ligand interactions, a molecular dynamics (MD) simulation will be performed.
Experimental Protocol 3: Molecular Dynamics Simulation with GROMACS
-
System Preparation:
-
Combine the coordinates of the EGFR-TK receptor and the best-ranked pose of this compound into a single PDB file.
-
Generate the topology for the protein using the GROMACS pdb2gmx tool, selecting the CHARMM36 force field.
-
Generate the topology and parameters for the ligand using the CHARMM General Force Field (CGenFF) server or a similar tool. This will produce a file compatible with the CHARMM force field.[8]
-
Merge the protein and ligand topologies.
-
-
Solvation and Ionization:
-
Create a simulation box and solvate the protein-ligand complex with water molecules (e.g., TIP3P water model).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
Perform energy minimization of the system to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
Perform a two-step equilibration process:
-
NVT Equilibration (Constant Number of Particles, Volume, and Temperature): To stabilize the temperature of the system.
-
NPT Equilibration (Constant Number of Particles, Pressure, and Temperature): To stabilize the pressure and density of the system.
-
-
-
Production MD Simulation:
-
Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the protein-ligand complex adequately.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to evaluate the stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the overall structural stability of the protein and the ligand's binding pose.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and the ligand over time.
-
-
Caption: Molecular Dynamics Simulation Workflow.
Binding Free Energy Calculation: Quantifying the Interaction Strength
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method can be used to estimate the binding free energy of the protein-ligand complex from the MD trajectory.[13][14][15]
Experimental Protocol 4: MM/PBSA Calculation
-
Trajectory Extraction:
-
Extract frames from the production MD trajectory, ensuring that the system has reached equilibrium.
-
-
MM/PBSA Calculation:
-
Use a tool like g_mmpbsa to calculate the binding free energy. This involves calculating the molecular mechanics energy, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area).
-
-
Analysis of Results:
-
The calculated binding free energy provides a more accurate estimation of the binding affinity than the docking score, as it accounts for solvent effects and conformational changes.
-
Table 2: Binding Free Energy Components from MM/PBSA
| Energy Component | Contribution (kJ/mol) |
| Van der Waals Energy | [Example Value] |
| Electrostatic Energy | [Example Value] |
| Polar Solvation Energy | [Example Value] |
| Nonpolar Solvation Energy | [Example Value] |
| Total Binding Free Energy | [Example Value] |
Note: The values presented are hypothetical and would be replaced with actual results from the MM/PBSA calculation.
Data Interpretation and Visualization
The culmination of this in silico investigation lies in the careful interpretation of the generated data.
-
Docking Pose Analysis: The top-ranked docking pose should be visually inspected to identify key interacting residues in the EGFR-TK active site. This provides a static snapshot of the potential binding mode.
-
MD Trajectory Analysis: The RMSD plot will indicate the stability of the protein-ligand complex over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent orientation. The RMSF plot can reveal which protein residues are most affected by ligand binding. Hydrogen bond analysis will quantify the persistence of these crucial interactions.
-
Binding Free Energy: The MM/PBSA results provide a quantitative measure of the binding affinity, allowing for a more rigorous comparison with experimental data or other potential inhibitors.
Conclusion: Synthesizing Insights for Drug Discovery
This in-depth technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound's interactions with the EGFR Tyrosine Kinase. By following these detailed protocols, researchers can gain valuable insights into the molecular basis of this interaction, providing a solid foundation for further experimental validation and the rational design of novel, more effective EGFR inhibitors for cancer therapy.
References
- 1. Biological Evaluation and Molecular Dynamics Simulation of Chalcone Derivatives as Epidermal Growth Factor-Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico screening of chalcone derivatives as promising EGFR-TK inhibitors for the clinical treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioinformaticsreview.com [bioinformaticsreview.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 8. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 9. GROMACS Tutorials [mdtutorials.com]
- 10. Protein-Ligand Complex [mdtutorials.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis, Molecular Dynamics Simulation, and In-vitro Antitumor Activity of Quinazoline-2,4,6-triamine Derivatives as Novel EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]
- 15. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to the Recrystallization of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the purification of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple list of steps to explain the underlying scientific principles that govern each stage of the process. From solvent selection to crystal isolation and drying, this guide is designed to be a self-validating system, ensuring a high degree of purity for the final product. Safety protocols, troubleshooting, and methods for purity verification are also discussed in detail.
Introduction and Scientific Background
This compound is an α,β-unsaturated keto acid with potential applications in organic synthesis and pharmaceutical development. The purity of such compounds is paramount, as even minor impurities can significantly impact the outcomes of subsequent reactions or biological assays. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization is based on the differential solubility of a compound in a particular solvent at different temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature. This temperature-dependent solubility gradient allows for the separation of the desired compound from impurities that are either highly soluble or insoluble in the chosen solvent at all temperatures.
This guide will provide a systematic approach to selecting an appropriate solvent and executing the recrystallization of this compound.
Health and Safety Precautions
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Nitrile or other chemically resistant gloves should be worn.
-
Protective Clothing: A lab coat must be worn to protect from spills.
Engineering Controls:
-
All handling of the solid compound and solvents should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O₄ | [3] |
| Molecular Weight | 206.19 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 132-139 °C | Varies by source |
| CAS Number | 20972-37-6 | [3][4][5][6] |
Experimental Protocol: Recrystallization Workflow
The overall workflow for the recrystallization process is depicted in the diagram below.
Caption: A flowchart illustrating the key stages of the recrystallization process.
Step 1: Solvent Screening
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the compound well when hot but poorly when cold. Given that the target compound is an aromatic carboxylic acid, polar solvents are likely to be effective.
Candidate Solvents:
-
Ethanol
-
Methanol
-
Water
-
Ethyl Acetate
-
Toluene
-
Ethanol/Water mixtures
Procedure:
-
Place approximately 20-30 mg of the crude this compound into several small test tubes.
-
To each test tube, add a different candidate solvent dropwise at room temperature, swirling after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice-water bath for 10-15 minutes.
-
Observe the formation of crystals. The best solvent will yield a large quantity of crystals upon cooling.
Observations Table:
| Solvent | Solubility at Room Temp. | Solubility when Hot | Crystal Formation on Cooling |
| Ethanol | |||
| Methanol | |||
| Water | |||
| Ethyl Acetate | |||
| Toluene | |||
| Ethanol/Water (e.g., 9:1) |
Step 2: Recrystallization Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar and place the flask on a stirrer/hotplate. Add the chosen solvent in small portions while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point.
Alternative Purification: Acid-Base Extraction
For carboxylic acids, an alternative and often very effective purification method is acid-base extraction.[7] This technique takes advantage of the acidic nature of the carboxyl group.
Procedure:
-
Dissolve the crude compound in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract it with a dilute aqueous solution of a weak base, such as sodium bicarbonate. The carboxylic acid will be deprotonated and will move into the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it once with fresh organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly re-acidify it with a dilute acid, such as hydrochloric acid, until the solution is acidic (test with pH paper).
-
The purified this compound will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Verification of Purity
The purity of the recrystallized product should be assessed to confirm the success of the procedure.
-
Melting Point Determination: A pure compound will have a sharp melting point range (typically 1-2 °C). Compare the experimental melting point to the literature value. A broad or depressed melting point indicates the presence of impurities.
-
Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any remaining impurities.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form on cooling | - Too much solvent was used.- The compound is too soluble in the chosen solvent. | - Boil off some of the solvent to concentrate the solution.- Re-evaluate the solvent choice; consider a less polar solvent or a solvent mixture. |
| Oily precipitate forms instead of crystals | - The solution is supersaturated.- The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution and add a small amount of additional solvent.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound. |
| Low recovery of the compound | - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration. | - Ensure the solution is thoroughly cooled in an ice bath before filtration.- Use a minimal amount of cold solvent for washing the crystals.- Ensure the filtration apparatus is pre-warmed for hot filtration. |
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | CAS:20972-37-6 | ChemNorm [chem-norm.com]
- 4. This compound | 20972-37-6 [chemicalbook.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. 20972-37-6|(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid|BLD Pharm [bldpharm.com]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols for Assessing the Cytotoxicity of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Introduction: Unveiling the Cytotoxic Potential of Novel Compounds
In the realm of drug discovery and development, the initial characterization of a novel chemical entity invariably involves a thorough assessment of its biological activity. 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid, a compound with a distinct chemical structure, holds potential for various biological effects. While some related compounds, such as (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone, have demonstrated potent cytotoxicity and tubulin assembly inhibition, and other 4-aryl-4-oxobut-2-enoic acid derivatives have shown anti-inflammatory and antimicrobial activities, the specific cytotoxic profile of this compound remains to be elucidated.[1][2] This necessitates a rigorous and multi-faceted approach to determine its impact on cell viability and proliferation.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to perform a thorough cytotoxicity assessment of this compound. By employing a primary metabolic activity assay and confirmatory assays for membrane integrity and apoptosis, a robust and reliable cytotoxic profile can be established.
Part 1: Foundational Principles of Cytotoxicity Testing
Before embarking on the experimental protocols, it is crucial to understand the underlying principles of the selected assays. A multi-parametric approach is advocated to gain a comprehensive understanding of the compound's mechanism of action.
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell metabolic activity.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3][4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[5] A reduction in formazan production upon treatment with this compound would indicate a decrease in cell viability.
The Lactate Dehydrogenase (LDH) Assay: An Indicator of Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[6][7] This assay is a reliable indicator of necrosis or late-stage apoptosis. An increase in LDH activity in the culture supernatant following treatment with the test compound suggests a loss of cell membrane integrity.[8]
Annexin V/Propidium Iodide (PI) Staining: Detecting Apoptosis
Apoptosis, or programmed cell death, is a distinct process from necrosis. The Annexin V/PI assay is a widely used method to differentiate between healthy, apoptotic, and necrotic cells.[9][10][11][12] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[12][13] Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[11][13]
Part 2: Experimental Protocols
This section provides detailed, step-by-step protocols for performing the cytotoxicity assays. Adherence to these protocols is critical for obtaining reproducible and reliable data.
General Cell Culture and Compound Preparation
Cell Line Selection: The choice of cell line is crucial and should be relevant to the intended application of the compound. For general cytotoxicity screening, a commonly used and well-characterized cell line such as HeLa (cervical cancer), A549 (lung cancer), or MCF-7 (breast cancer) can be used.[14] For more specific investigations, a cell line representing the target tissue should be chosen.[15]
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
-
Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response experiment.
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[4][5][16]
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principles of commercially available LDH assay kits.[7][8]
Materials:
-
96-well flat-bottom tissue culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol (steps 1-3). Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Background control: Medium without cells.
-
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol provides a general guideline for Annexin V/PI staining.[9][10][12]
Materials:
-
6-well tissue culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Part 3: Data Analysis and Interpretation
Calculating Cell Viability and Cytotoxicity
MTT Assay: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
LDH Assay: The percentage of cytotoxicity is calculated using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits 50% of the biological process, in this case, cell viability.[17][18]
-
Plot the percentage of cell viability (or inhibition) against the logarithm of the compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[19][20]
-
The IC₅₀ value is the concentration at which the curve crosses the 50% viability mark.[17]
Table 1: Example Data Presentation for IC₅₀ Determination
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 95 ± 4.8 |
| 10 | 75 ± 6.1 |
| 50 | 52 ± 3.9 |
| 100 | 25 ± 2.5 |
| 200 | 10 ± 1.8 |
Interpreting Flow Cytometry Data
The flow cytometry data from the Annexin V/PI assay will generate a quadrant plot that distinguishes between different cell populations:
-
Lower-left quadrant (Annexin V- / PI-): Live cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical damage during processing)
Part 4: Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful execution.
Figure 1: Experimental workflow for assessing cytotoxicity.
Conclusion: Towards a Comprehensive Understanding
By following these detailed application notes and protocols, researchers can obtain a comprehensive and reliable cytotoxic profile of this compound. The combination of a primary metabolic assay with confirmatory assays for membrane integrity and apoptosis provides a multi-faceted view of the compound's effects on cells. This robust approach is essential for making informed decisions in the early stages of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of genotoxic effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. media.neliti.com [media.neliti.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. clyte.tech [clyte.tech]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for the Quantification of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide provides detailed analytical methods for the robust quantification of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid, a molecule of interest in pharmaceutical research and development. Recognizing the critical need for accurate and reliable analytical data, this document outlines two primary methodologies: a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection and a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Furthermore, a foundational UV-Vis spectrophotometric method for preliminary quantification is described. Each protocol is presented with an in-depth explanation of the experimental rationale, adherence to the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation, and strategies for assessing the compound's stability through forced degradation studies.[1][2][3] The objective is to equip researchers with the necessary tools to ensure data integrity and to support various stages of drug development, from discovery to quality control.
Introduction to this compound
This compound (CAS No. 20972-37-6) is an α,β-unsaturated keto acid.[4][5] This class of compounds is characterized by a conjugated system comprising a carbonyl group and a carbon-carbon double bond, making them susceptible to nucleophilic attack at the β-carbon.[6] The presence of the methoxyphenyl group and the carboxylic acid moiety imparts specific physicochemical properties that must be considered during the development of analytical methods. Accurate quantification is paramount for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs) and drug products.
Method 1: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is designed for the routine quantification of this compound and to separate it from potential degradation products, thus qualifying as a stability-indicating assay.[7][8][9]
Rationale and Method Development Insights
The selection of a reversed-phase C18 column is based on the non-polar nature of the methoxyphenyl group, which will provide good retention. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is chosen to ensure good peak shape and resolution. The acid in the mobile phase suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak. UV detection is suitable due to the presence of chromophores in the molecule, specifically the conjugated enone system and the aromatic ring. The detection wavelength will be set at the absorbance maximum (λmax) of the compound to ensure maximum sensitivity. Based on similar structures containing a methoxyphenyl propenone system, a λmax in the range of 320-360 nm is expected.[10]
Experimental Protocol
Instrumentation and Consumables:
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.45 µm PTFE or Nylon |
| Solvents | HPLC grade Acetonitrile, HPLC grade Water, Formic Acid (LC-MS grade) |
Optimized HPLC Method Parameters:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 40-80% B; 15-20 min: 80% B; 20.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by λmax scan (expected ~340 nm) |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1000 mL of HPLC grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Degas both mobile phases for 15 minutes.
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of Mobile Phase A and B. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in the mobile phase mixture to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standards and samples and record the chromatograms.
Method Validation (per ICH Q2(R2))
A summary of the validation parameters and their typical acceptance criteria is provided below.[1][3][11][12]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free of interference from blanks, placebo, and degradation products. Peak purity should be >99%. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | Typically 80-120% of the test concentration for an assay. |
| Accuracy | 98.0-102.0% recovery for the drug substance. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies must be performed.[13][14] Subject the analyte to the following stress conditions to induce degradation of approximately 5-20%.
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[13]
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug and a solution of the drug to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).
Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent analyte peak.
Caption: HPLC analysis workflow.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices, such as biological fluids.
Rationale and Method Development Insights
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. For a carboxylic acid like the target analyte, electrospray ionization (ESI) in negative ion mode is typically most effective, as it readily forms the [M-H]⁻ ion. A tandem mass spectrometer (e.g., a triple quadrupole) is used in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting the precursor ion (the deprotonated molecule) and a specific product ion generated by its fragmentation, which provides a high degree of specificity. Derivatization can be employed to improve ionization efficiency and chromatographic retention for keto acids, but a direct analysis is often feasible and preferred for simplicity.[15][16][17][18]
Experimental Protocol
Instrumentation and Consumables:
| Parameter | Specification |
| LC-MS/MS System | UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source |
| Column | C18 UHPLC Column (e.g., 100 x 2.1 mm, 1.8 µm particle size) |
| Vials | 2 mL amber glass vials with PTFE septa |
| Syringe Filters | 0.22 µm PTFE or Nylon |
| Solvents | LC-MS grade Acetonitrile, LC-MS grade Water, LC-MS grade Formic Acid |
Optimized LC-MS/MS Method Parameters:
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20-95% B; 5-7 min: 95% B; 7.1-9 min: 20% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition | To be determined (Precursor [M-H]⁻ → Product Ion) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC method, but use LC-MS grade solvents and dilute to a lower concentration range (e.g., 0.1 ng/mL to 100 ng/mL) appropriate for the sensitivity of the instrument.
-
MS Parameter Optimization: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal precursor ion and to identify the most stable and abundant product ions for the MRM transition. Optimize cone voltage and collision energy.
-
LC-MS/MS Analysis: Equilibrate the system and inject the standards and samples.
Method Validation (per ICH Q2(R2))
Validation will follow the same principles as the HPLC method, with particular attention to matrix effects, which can be a significant issue in LC-MS/MS.
Caption: LC-MS/MS analysis workflow.
Method 3: UV-Vis Spectrophotometry
This method is a simple and rapid technique for the quantification of this compound in simple solutions, such as during synthesis process monitoring, where high selectivity is not required.
Rationale
UV-Vis spectrophotometry relies on the principle that the analyte absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). The conjugated system of the α,β-unsaturated ketone in the target molecule results in strong UV absorbance.
Experimental Protocol
Instrumentation:
| Parameter | Specification |
| Spectrophotometer | Double Beam UV-Visible Spectrophotometer |
| Cuvettes | 1 cm path length quartz cuvettes |
Procedure:
-
Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the expected UV absorbance range (e.g., ethanol, methanol, or acetonitrile).
-
Determination of λmax: Prepare a dilute solution of the analyte and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. Determine the concentration of the analyte from the calibration curve.
Method Validation (per ICH Q2(R2))
Validation for this method would include linearity, range, accuracy, and precision. Specificity is a limitation of this technique.
Conclusion
The analytical methods detailed in this guide provide a comprehensive toolkit for the quantification of this compound. The choice of method will depend on the specific application, required sensitivity, and the complexity of the sample matrix. The stability-indicating HPLC method is well-suited for routine quality control and stability testing. The LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. UV-Vis spectrophotometry serves as a valuable tool for rapid, in-process controls. Adherence to the validation principles outlined herein will ensure the generation of high-quality, reliable, and defensible analytical data.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. qbdgroup.com [qbdgroup.com]
- 3. database.ich.org [database.ich.org]
- 4. This compound | 20972-37-6 [chemicalbook.com]
- 5. 20972-37-6|(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid|BLD Pharm [bldpharm.com]
- 6. Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. youtube.com [youtube.com]
- 12. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Development of a New LC-MS/MS Method for the Quantification of Keto Acids [jstage.jst.go.jp]
- 17. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Investigating the Anti-Inflammatory Properties of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Introduction: Targeting Inflammation with a Novel Chalcone Derivative
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective mechanism essential for healing, chronic and unresolved inflammation underpins a vast array of debilitating human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central signaling nexus that governs the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway, which, upon activation, drives the transcription of a host of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)[1].
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid belongs to the chalcone class of compounds, which are precursors to flavonoids and are abundant in various edible plants. Chalcones have garnered significant scientific interest due to their diverse pharmacological activities, with a substantial body of evidence pointing to their potent anti-inflammatory properties[2][3]. The core chemical scaffold of chalcones allows for extensive synthetic modification, offering a rich platform for the development of novel therapeutics.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the anti-inflammatory potential of this compound. We will delve into its hypothesized mechanism of action, focusing on the inhibition of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, and provide detailed, field-proven protocols for both in vitro and in vivo validation.
Hypothesized Mechanism of Action: Inhibition of NF-κB and MAPK Signaling
Based on extensive research on chalcone derivatives, we hypothesize that this compound exerts its anti-inflammatory effects by targeting key nodes in the pro-inflammatory signaling cascade initiated by stimuli such as bacterial lipopolysaccharide (LPS).
1. Inhibition of the NF-κB Pathway: In unstimulated cells, the NF-κB transcription factor is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory signals lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes[2]. Chalcones have been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and effectively switching off this critical inflammatory pathway[3][4].
2. Modulation of MAPK Pathways: The MAPK family, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38, represents another crucial set of signaling pathways that regulate inflammation[5]. Chalcone derivatives have been demonstrated to modulate the phosphorylation and activation of these kinases, which are upstream regulators of inflammatory gene expression[5][6].
The following diagram illustrates the proposed signaling cascade and the points of intervention for this compound.
References
- 1. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 and NF-κB Signaling Pathways in Cancer Prevention and Treatment: The Role of Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for testing the antimicrobial efficacy of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Application Notes & Protocols
Topic: Protocol for Testing the Antimicrobial Efficacy of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Audience: Researchers, scientists, and drug development professionals.
A Multi-Tiered Strategy for Evaluating the Antimicrobial Efficacy of this compound
Introduction
This compound belongs to a class of compounds structurally related to chalcones, which are recognized as precursors to flavonoids and other natural products.[1] Chalcones are α,β-unsaturated ketones that consist of two aromatic rings connected by a three-carbon bridge.[2] This structural motif is a known pharmacophore, and numerous natural and synthetic chalcone derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The presence of the α,β-unsaturated carbonyl system makes them potential Michael acceptors, allowing for covalent interactions with biological nucleophiles, such as cysteine residues in microbial enzymes, which is a possible mechanism of action.[2]
Given the established antimicrobial potential of the chalcone scaffold, it is scientifically prudent to systematically evaluate the efficacy of novel derivatives like this compound. This document provides a comprehensive, three-tiered experimental protocol designed to robustly characterize its antimicrobial profile. The workflow progresses from a rapid preliminary screening to a quantitative assessment of potency and finally to an analysis of the compound's killing kinetics. This structured approach ensures an efficient and thorough evaluation, providing the critical data necessary for further drug development.
Experimental Workflow Overview
The evaluation is structured as a sequential, three-part process. Each stage provides critical data that informs the decision to proceed to the next, more detailed level of analysis. This tiered approach optimizes resource allocation by first identifying if the compound has any antimicrobial activity before committing to more intensive quantitative assays.
Tier 1: Preliminary Screening via Agar Well Diffusion Assay
Principle
The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity.[4] The test compound is introduced into a well cut into an agar plate previously inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear area, or "zone of inhibition," around the well.[5] The diameter of this zone is proportional to the compound's activity and its diffusion characteristics.[4] This method is cost-effective and provides a clear visual confirmation of antimicrobial potential.[6]
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO, sterile)
-
Growth Media: Mueller-Hinton Agar (MHA) for bacteria, Sabouraud Dextrose Agar (SDA) for fungi.
-
Test Microorganisms: A representative panel including:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Yeast: Candida albicans (e.g., ATCC 10231)
-
-
Controls:
-
Positive Control: Ciprofloxacin (1 mg/mL stock) for bacteria; Fluconazole (1 mg/mL stock) for fungi.
-
Negative Control: Sterile DMSO.[5]
-
-
Equipment: Sterile Petri dishes, sterile cork borer (6-8 mm diameter), micropipettes, incubator, sterile swabs, McFarland turbidity standards (0.5).
Step-by-Step Protocol
-
Prepare Test Compound Stock: Dissolve the this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Prepare Inoculum: From a fresh overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]
-
Inoculate Agar Plates: Dip a sterile swab into the standardized inoculum. Rotate the swab against the side of the tube to remove excess liquid. Swab the entire surface of the MHA or SDA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage. Allow the plate to dry for 5-10 minutes.[5]
-
Create Wells: Use a sterile cork borer to aseptically punch uniform wells (6-8 mm in diameter) into the inoculated agar.[7]
-
Load Wells: Carefully pipette a fixed volume (e.g., 50-100 µL) of the following into separate wells on each plate:
-
Test Compound solution
-
Positive Control solution
-
Negative Control (DMSO)
-
-
Pre-diffusion: Allow the plates to sit at room temperature for 1-2 hours to permit the compounds to diffuse into the agar before microbial growth begins.[4]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for yeast.[8]
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) using calipers or a ruler.
Data Presentation and Interpretation
The results should be recorded in a clear, tabular format. A zone of inhibition significantly larger than the negative control indicates antimicrobial activity.
| Test Microorganism | Compound/Control | Concentration | Zone of Inhibition (mm) |
| S. aureus ATCC 25923 | Test Compound | 10 mg/mL | Record Value |
| Ciprofloxacin | 1 mg/mL | Record Value | |
| DMSO (Solvent) | N/A | Record Value (e.g., 6 mm) | |
| E. coli ATCC 25922 | Test Compound | 10 mg/mL | Record Value |
| Ciprofloxacin | 1 mg/mL | Record Value | |
| DMSO (Solvent) | N/A | Record Value (e.g., 6 mm) |
Tier 2: Quantitative Potency Determination (MIC & MBC)
Principle
The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[9] This assay uses 96-well microtiter plates to test a range of serially diluted compound concentrations against a standardized microbial inoculum.[11] Following the MIC determination, the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum, can be determined by sub-culturing the contents of the wells that show no growth.[12]
Materials and Reagents
-
Test Compound & Controls: As described in Tier 1.
-
Growth Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.
-
Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipette, incubator, plate reader (optional).
-
Reagents: Resazurin solution (optional, for viability indication).
Step-by-Step Protocol
-
Plate Setup:
-
Add 100 µL of sterile broth (CAMHB or RPMI) to wells 1 through 12 of a 96-well plate.
-
Add an additional 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.
-
-
Serial Dilution:
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly.
-
Continue this process from well 2 to well 10. Discard 100 µL from well 10. Wells 1-10 now contain a gradient of the test compound.
-
Well 11 will serve as the Growth Control (no compound).
-
Well 12 will serve as the Sterility Control (no compound, no inoculum).
-
-
Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in broth so that after adding it to the wells, the final inoculum density will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 100 µL of the final standardized inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in each well is 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 28-30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or color change if using a viability indicator like resazurin).[9]
-
MBC Determination:
-
From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot and spot-plate it onto an MHA/SDA plate.
-
Incubate the plate overnight.
-
The MBC is the lowest concentration that results in no colony formation, corresponding to a ≥99.9% kill rate.[12]
-
Data Presentation and Interpretation
MIC and MBC values provide quantitative measures of the compound's potency. The ratio of MBC to MIC can indicate whether the compound is bactericidal or bacteriostatic.
-
Bactericidal: MBC/MIC ratio ≤ 4.
-
Bacteriostatic: MBC/MIC ratio > 4.
| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 25923 | Record Value | Record Value | Calculate | Bactericidal/Bacteriostatic |
| E. coli ATCC 25922 | Record Value | Record Value | Calculate | Bactericidal/Bacteriostatic |
| C. albicans ATCC 10231 | Record Value | Record Value | Calculate | Fungicidal/Fungistatic |
Tier 3: Time-Kill Kinetics Assay
Principle
The time-kill assay provides dynamic information about the antimicrobial activity of a compound over time.[6][13] It evaluates the rate at which a specific concentration of the compound reduces the population of a microorganism.[14] A standardized inoculum is exposed to the compound, and at various time points, aliquots are removed to enumerate surviving organisms. This assay is crucial for differentiating between bactericidal (killing) and bacteriostatic (inhibiting growth) effects and for understanding if the killing is concentration-dependent.[15] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][16]
Materials and Reagents
-
Test Compound & Controls: As described previously.
-
Growth Media: CAMHB or other suitable broth.
-
Reagents: Sterile saline (for dilutions), sterile neutralizer broth (if the compound has residual effects).
-
Equipment: Shaking incubator, spectrophotometer, sterile test tubes, micropipettes, plate spreader, agar plates.
Step-by-Step Protocol
-
Prepare Cultures: Grow an overnight culture of the test microorganism. Dilute it in fresh, pre-warmed broth to achieve a starting density of approximately 1 x 10⁶ CFU/mL.
-
Set Up Test Tubes: Prepare a series of tubes, each containing the standardized inoculum and the test compound at specific concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC). Include a growth control tube with no compound.
-
Incubation: Place all tubes in a shaking incubator at 37°C to ensure aeration and continuous exposure.
-
Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[6]
-
Serial Dilution and Plating:
-
Immediately perform a 10-fold serial dilution of the aliquot in sterile saline or neutralizer broth.
-
Plate 100 µL from appropriate dilutions onto MHA plates.
-
-
Enumeration: Incubate the plates overnight. Count the number of colonies on the plates that have between 30 and 300 colonies to calculate the CFU/mL for each time point.
-
Data Analysis:
-
Convert the CFU/mL counts to log₁₀ CFU/mL.
-
Plot log₁₀ CFU/mL versus time (hours) for each concentration and the growth control.
-
Data Presentation and Interpretation
The results are presented as a graph and a summary table. The key outcome is the log reduction in viable cells compared to the initial inoculum.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | Test Compound @ 1x MIC (log₁₀ CFU/mL) | Log₁₀ Reduction |
| 0 | Record Value | Record Value | 0 |
| 2 | Record Value | Record Value | Calculate |
| 4 | Record Value | Record Value | Calculate |
| 8 | Record Value | Record Value | Calculate |
| 24 | Record Value | Record Value | Calculate |
A plot of this data will visually demonstrate the rate of killing. A rapid, concentration-dependent decrease of ≥3 log₁₀ CFU/mL is indicative of a potent bactericidal agent.[15] A static line below the initial inoculum level, or one that parallels the growth control but at a lower cell density, suggests a bacteriostatic effect.
References
- 1. Chalcones: Synthetic Chemistry Follows Where Nature Leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. botanyjournals.com [botanyjournals.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. hereditybio.in [hereditybio.in]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 11. microchemlab.com [microchemlab.com]
- 12. Antimicrobial Efficacy Testing - Creative Biogene [microbiosci.creative-biogene.com]
- 13. linnaeusbio.com [linnaeusbio.com]
- 14. pacificbiolabs.com [pacificbiolabs.com]
- 15. emerypharma.com [emerypharma.com]
- 16. scribd.com [scribd.com]
Application Notes and Protocols for 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid in Drug Discovery
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid in drug discovery. While specific biological data for this compound is emerging, its structural classification as a chalcone derivative suggests a high potential for a range of pharmacological activities. Chalcones are a well-established class of compounds known for their diverse therapeutic effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] This guide will focus on leveraging this potential by providing detailed protocols for the initial screening and evaluation of this compound and its analogues as novel therapeutic agents.
Introduction: The Promise of a Chalcone Scaffold
This compound belongs to the chalcone family, a group of biogenetic precursors to flavonoids and isoflavonoids.[3] The core chemical structure, characterized by an α,β-unsaturated ketone, is a key pharmacophore responsible for the broad spectrum of biological activities observed in this class of molecules.[3] The methoxy substitution on the phenyl ring may further modulate its pharmacokinetic and pharmacodynamic properties. Given the precedent set by numerous chalcone derivatives in preclinical and clinical studies, this compound represents a promising starting point for medicinal chemistry campaigns. A related class of compounds, substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids, have demonstrated moderate anti-inflammatory, analgesic, and antimicrobial activities, further supporting the investigation of this structural motif.[6]
This application note will provide a roadmap for the initial exploration of this compound, focusing on three key areas of high potential: anti-inflammatory, analgesic, and antimicrobial activities.
Potential Therapeutic Applications and Screening Strategy
The initial assessment of a new chemical entity like this compound should follow a logical, stepwise screening cascade. This approach allows for the efficient allocation of resources, starting with high-throughput in vitro assays and progressing to more complex in vivo models for promising candidates.
Figure 1: A proposed screening workflow for evaluating the therapeutic potential of this compound.
Protocols for Biological Evaluation
The following protocols are provided as standardized methods for the initial biological characterization of this compound.
In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay
Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay screens for compounds that can inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the compound to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
Stimulation: Pre-treat the cells with the compound for 1 hour. Then, stimulate the cells with 1 µg/mL LPS for 24 hours. Include a vehicle control (DMSO + LPS) and a negative control (no LPS).
-
Nitrite Measurement (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of NO production).
Data Presentation:
| Compound Concentration (µM) | Absorbance (540 nm) | % NO Inhibition |
| Control (no LPS) | 0.052 | - |
| Vehicle (LPS + DMSO) | 0.485 | 0% |
| 1 | 0.412 | 15.1% |
| 5 | 0.325 | 33.0% |
| 10 | 0.248 | 48.9% |
| 25 | 0.137 | 71.8% |
| 50 | 0.098 | 79.8% |
| IC₅₀ (µM) | 10.2 |
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
Rationale: The intraperitoneal injection of acetic acid in mice causes abdominal writhing, a visceral inflammatory pain model. Analgesic compounds reduce the number of writhes.[8][9]
Protocol:
-
Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the mice into groups (n=6 per group): Vehicle control (e.g., saline with 0.5% Tween 80), positive control (e.g., indomethacin, 10 mg/kg), and test groups (e.g., 25, 50, 100 mg/kg of this compound).
-
Compound Administration: Administer the test compound or controls orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Writhing: After 60 minutes (for p.o.) or 30 minutes (for i.p.) of treatment, inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of analgesic activity using the following formula: % Analgesia = [ (Mean writhes in control - Mean writhes in test group) / Mean writhes in control ] x 100
In Vitro Antimicrobial Activity: Broth Microdilution Assay
Rationale: This assay determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[10][11][12]
Protocol:
-
Microorganism Preparation: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight. Dilute the culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed. A growth indicator like resazurin can be added to aid visualization.
-
Data Analysis: Report the MIC value in µg/mL or µM for each tested microorganism.
Data Presentation:
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 16 |
| Escherichia coli ATCC 25922 | 32 |
| Candida albicans ATCC 90028 | 64 |
General Enzyme Inhibition Assay
Rationale: Many chalcones exert their effects by inhibiting enzymes such as cyclooxygenases (COX-1, COX-2) or lipoxygenases (LOX) in the inflammatory cascade.[1][13] A general protocol for assessing enzyme inhibition is crucial.[14][15][16]
Protocol:
-
Reagents: Prepare a buffer solution appropriate for the target enzyme. Obtain the purified enzyme, its specific substrate, and a positive control inhibitor.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of this compound. Include wells for 100% enzyme activity (no inhibitor) and a blank (no enzyme).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Detection: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
Figure 2: A simplified diagram of the NF-κB signaling pathway, a common target for anti-inflammatory compounds. Chalcones may inhibit this pathway at various points, such as the IKK complex.
Conclusion and Future Directions
This compound, as a member of the pharmacologically rich chalcone family, holds significant promise as a scaffold for the development of new drugs. The protocols detailed in this guide provide a robust framework for the initial assessment of its anti-inflammatory, analgesic, and antimicrobial potential. Positive results from these screening assays would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The exploration of this and related chalcone derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijisrt.com [ijisrt.com]
- 9. scielo.br [scielo.br]
- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. athmicbiotech.com [athmicbiotech.com]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Method for the Quantification of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid
Abstract
This application note presents a detailed, robust, and reproducible high-performance liquid chromatography (HPLC) method for the analysis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. The compound, a key intermediate in various synthetic pathways, requires a reliable analytical method for purity assessment and quantification. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the rationale behind the method development, a step-by-step protocol, and expected results. The described isocratic reverse-phase HPLC method with UV detection is demonstrated to be a straightforward and effective approach for the analysis of this α,β-unsaturated keto acid.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a ketone, an alkene, and a methoxyphenyl group, provides a unique combination of chemical properties. Accurate and precise quantification of this compound is crucial for reaction monitoring, quality control of starting materials, and stability studies. This application note addresses the need for a standardized analytical procedure by detailing a validated HPLC method.
The core of this method is built upon the inherent physicochemical properties of the analyte. The presence of a conjugated system of double bonds in this compound, extending from the phenyl ring to the carboxylic acid, results in strong ultraviolet (UV) absorbance. This characteristic is leveraged for sensitive and specific detection without the need for derivatization, which is often required for other keto acids.[1][2] The method employs a reverse-phase C18 column, which is well-suited for retaining and separating moderately polar compounds like the target analyte.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀O₄ | [3][4] |
| Molecular Weight | 206.19 g/mol | [3][4][5] |
| Appearance | Solid | [5] |
| Melting Point | 134 - 138 °C | [3] |
| CAS Number | 20972-37-6 | [5][6] |
The carboxylic acid moiety suggests that the compound's retention will be pH-dependent. Therefore, acidification of the mobile phase is critical to suppress the ionization of the carboxylic acid, ensuring a consistent and reproducible retention time.
HPLC Method Development and Rationale
The selection of each parameter in this HPLC method is based on the chemical nature of this compound.
Chromatographic Workflow
Figure 1: A comprehensive workflow for the HPLC analysis of this compound.
Stationary Phase Selection
A C18 (octadecylsilyl) stationary phase is chosen for this method. This is a nonpolar stationary phase that is ideal for retaining organic molecules of moderate polarity like this compound through hydrophobic interactions. The long alkyl chains of the C18 phase provide excellent retention and resolution for a wide range of analytes.
Mobile Phase Composition
The mobile phase consists of a mixture of acetonitrile (ACN) and water. Acetonitrile is a common organic modifier in reverse-phase HPLC due to its low viscosity and UV transparency. The addition of a small amount of acid, such as trifluoroacetic acid (TFA) or phosphoric acid, to the aqueous component of the mobile phase is crucial. By maintaining a low pH (typically between 2.5 and 3.5), the carboxylic acid group of the analyte remains in its protonated, non-ionized form. This prevents peak tailing and ensures consistent retention times.
An isocratic elution, where the mobile phase composition remains constant throughout the run, is employed for its simplicity and robustness. A typical starting point for method development would be a 50:50 (v/v) mixture of acetonitrile and acidified water, with adjustments made to achieve optimal retention and peak shape.
Detection Wavelength
The conjugated system in this compound, which includes the phenyl ring, the ketone, and the α,β-unsaturated carboxylic acid, is expected to have a strong UV absorbance. Based on the structure, a detection wavelength in the range of 254 nm to 280 nm is likely to provide high sensitivity. For this method, a wavelength of 265 nm is recommended as a starting point, which should be confirmed by determining the UV-Vis absorption spectrum of the compound in the mobile phase.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Trifluoroacetic acid (TFA) or phosphoric acid.
-
Standards: A well-characterized reference standard of this compound.
-
Sample Diluent: A mixture of acetonitrile and water, typically in the same ratio as the mobile phase.
Preparation of Solutions
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% TFA. For example, to prepare 1 L of mobile phase, mix 500 mL of acetonitrile with 500 mL of water and add 1 mL of TFA. Degas the mobile phase before use.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to appropriate concentrations for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the sample diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (with 0.1% TFA) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes (adjust as necessary) |
System Suitability
Before sample analysis, perform system suitability tests by injecting the working standard solution multiple times (e.g., n=5). The system is deemed suitable for analysis if the following criteria are met:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: ≤ 2.0%
Data Analysis
Construct a calibration curve by plotting the peak area of the standard injections against their corresponding concentrations. Perform a linear regression analysis on the calibration curve. The concentration of this compound in the samples can then be determined from the calibration curve using the peak area of the analyte in the sample chromatogram.
Conclusion
The HPLC method detailed in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a standard C18 column and a simple isocratic mobile phase makes this method easily transferable to most analytical laboratories. The rationale behind the selection of each parameter is explained to allow for straightforward troubleshooting and adaptation. This protocol serves as a valuable resource for researchers and professionals in need of a robust analytical method for this important chemical compound.
References
Application Notes and Protocols: In Vivo Experimental Design for 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid
Introduction: Unveiling the Therapeutic Potential of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid
This compound (CAS: 20972-37-6) is a small molecule with a chemical structure suggestive of potential biological activity.[1][2][3][4][5] While specific in vivo data for this compound is not yet publicly available, its structural analogs, derivatives of 4-aryl-4-oxobut-2-enoic acids, have demonstrated moderate anti-inflammatory, analgesic, and antimicrobial properties.[6] Furthermore, compounds with similar methoxyphenyl moieties have been investigated as inhibitors of enzymes like arachidonate 15-lipoxygenase (ALOX15), a key player in inflammatory pathways.[7]
These preliminary insights provide a compelling rationale for the in vivo evaluation of this compound as a potential therapeutic agent, particularly in the context of inflammatory diseases. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust in vivo experimental plan to elucidate the compound's pharmacokinetic, pharmacodynamic, and toxicological profile. The protocols outlined herein are designed to ensure scientific rigor, reproducibility, and adherence to the highest standards of animal welfare.[8][9]
Hypothesized Mechanism of Action: Targeting the Arachidonic Acid Cascade
Based on the available literature for structurally related compounds, we hypothesize that this compound may exert its anti-inflammatory effects through the modulation of the arachidonic acid (AA) cascade. Specifically, it may act as an inhibitor of lipoxygenase (LOX) and/or cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins. The 4-methoxyphenyl group could play a crucial role in binding to the active site of these enzymes.
Diagram: Hypothesized Signaling Pathway
References
- 1. This compound | 20972-37-6 [chemicalbook.com]
- 2. This compound | CAS:20972-37-6 | ChemNorm [chem-norm.com]
- 3. 20972-37-6|(E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid|BLD Pharm [bldpharm.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 20972-37-6 | (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | Ambeed.com [ambeed.com]
- 6. researchgate.net [researchgate.net]
- 7. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ichor.bio [ichor.bio]
- 9. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid
Welcome to the technical support center for the synthesis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis, with a focus on improving yield and purity. The primary synthetic route discussed is the Friedel-Crafts acylation of anisole with maleic anhydride.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential challenges in your experimental workflow.
Q1: My reaction yield is significantly lower than expected. What are the most likely causes?
Low yield in the Friedel-Crafts acylation of anisole with maleic anhydride can stem from several factors. The primary suspects are incomplete reaction, side reactions, and suboptimal reaction conditions.
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or deactivated catalyst. The Friedel-Crafts acylation requires a stoichiometric amount of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), because the catalyst complexes with the carbonyl group of the product. Ensure you are using at least one equivalent of a high-quality, anhydrous Lewis acid.
-
Moisture Contamination: Friedel-Crafts acylation is highly sensitive to moisture. Water will react with the Lewis acid catalyst, rendering it inactive. All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.
-
Suboptimal Temperature: The reaction temperature is a critical parameter. While heating can increase the reaction rate, excessively high temperatures can promote side reactions and decomposition of the product. A moderate temperature, often refluxing in a suitable solvent like dichloromethane or carbon disulfide, is typically employed.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A potential side reaction is the formation of the ortho-isomer, 4-(2-methoxyphenyl)-4-oxobut-2-enoic acid. While the methoxy group is a para-director, some ortho-substitution is possible. Additionally, at higher temperatures, the isomerization of maleic acid (formed from the anhydride) to the more stable fumaric acid can occur, which may not react as desired.
Q2: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities, and how can I minimize them?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. Besides unreacted starting materials (anisole and maleic anhydride), common impurities include:
-
Ortho-isomer: As mentioned, the ortho-substituted product can form as a byproduct. The ratio of para to ortho product is influenced by the solvent and reaction temperature.
-
Diacylation Product: Although less common in Friedel-Crafts acylations compared to alkylations, polysubstitution can occur, especially with a highly activated ring like anisole. This would result in the introduction of a second acyl group onto the anisole ring.
-
Hydrolyzed Maleic Anhydride: If moisture is present, maleic anhydride will hydrolyze to maleic acid.[1]
-
Complex of Product with Lewis Acid: The product forms a stable complex with the Lewis acid, which needs to be effectively hydrolyzed during the workup to liberate the desired ketone. Incomplete hydrolysis can lead to purification difficulties.
Minimization Strategies:
-
Control Reaction Temperature: Lowering the reaction temperature can improve the regioselectivity for the para-isomer.
-
Optimize Stoichiometry: Use a slight excess of the limiting reagent (typically anisole) to ensure complete consumption of the more valuable reagent. Avoid a large excess of the Lewis acid, which can promote side reactions.
-
Effective Workup: A thorough aqueous workup is crucial. The reaction mixture should be quenched by slowly adding it to ice-cold dilute acid (e.g., HCl) to decompose the aluminum chloride complex and separate the organic product.
Q3: My final product is difficult to purify. What are the best practices for purification?
Purification of this compound typically involves recrystallization or column chromatography.
-
Recrystallization: A common method for purifying solid organic compounds. The choice of solvent is critical. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Potential solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is ineffective in removing impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to separate the desired product from less polar byproducts and unreacted starting materials.
-
Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate). The product will move into the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified to precipitate the pure product, which can be collected by filtration.
Q4: How can I confirm the identity and purity of my final product?
A combination of spectroscopic and physical methods should be used to confirm the structure and assess the purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons (typically two doublets in the para-substituted product), the vinylic protons of the double bond, and the methoxy group singlet. The coupling constants of the vinylic protons can confirm the stereochemistry (typically trans).
-
¹³C NMR: Will show the expected number of carbon signals, including those for the carbonyl groups, the aromatic ring, the double bond, and the methoxy group.
-
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H stretch (broad), the C=O stretches of the ketone and carboxylic acid, the C=C stretch of the double bond, and C-O stretches of the ether and carboxylic acid.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden the melting range and depress the melting point.
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the molecular weight of the product (206.19 g/mol ).
Experimental Protocols & Data
General Experimental Workflow
The synthesis of this compound via Friedel-Crafts acylation can be visualized with the following workflow:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Workflow
When encountering low yield, a systematic approach to troubleshooting is recommended:
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Critical Reaction Parameters
The following table summarizes key reaction parameters and their potential impact on the synthesis:
| Parameter | Recommended Range | Impact on Low Yield | Impact on Impurities |
| Lewis Acid Stoichiometry | 1.0 - 1.2 equivalents | < 1.0 eq. leads to incomplete reaction. | Excess can promote side reactions. |
| Reaction Temperature | 0°C to reflux | Too low: slow/incomplete reaction. Too high: decomposition. | High temp can decrease regioselectivity. |
| Reaction Time | 2 - 24 hours | Insufficient time leads to incomplete reaction. | Prolonged time can lead to byproduct formation. |
| Solvent | Anhydrous, non-coordinating | Must be dry to prevent catalyst deactivation. | Can influence regioselectivity. |
| Workup Quench | Ice-cold dilute acid | Ineffective quench leads to impure product. | Incomplete hydrolysis of the AlCl₃ complex. |
References
Common side reactions in the synthesis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Technical Support Center: Synthesis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The primary route, a Friedel-Crafts acylation of anisole with maleic anhydride, is a powerful C-C bond-forming reaction but is susceptible to several side reactions that can impact yield and purity. This guide provides in-depth, mechanism-based troubleshooting in a direct question-and-answer format.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and workup. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the issue.
Problem 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield of the desired product. What are the most likely causes and how can I fix this?
A: Low yields in this Friedel-Crafts acylation are common and typically trace back to issues with the Lewis acid catalyst, reaction conditions, or starting material quality.
1. Inactive Catalyst: The most frequent culprit is an inactive Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
- Cause: AlCl₃ is extremely hygroscopic and reacts violently with moisture in the air, reagents, or glassware to form inactive aluminum hydroxide.[1][2]
- Solution:
- Ensure all glassware is oven-dried or flame-dried immediately before use.
- Use a high-purity, anhydrous grade of AlCl₃ from a freshly opened container.
- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
2. Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, this process requires a stoichiometric excess of AlCl₃.
- Cause: Both the carbonyl oxygen of the maleic anhydride and the methoxy group on anisole are Lewis bases that will complex with AlCl₃.[2] This complexation sequesters the catalyst, rendering it unavailable to activate the anhydride for the electrophilic attack. The product ketone also forms a stable complex with the catalyst.[1]
- Solution: Use at least 2.2 to 2.5 equivalents of AlCl₃ relative to the limiting reagent (maleic anhydride or anisole). This ensures enough free catalyst is present to drive the reaction.
3. Sub-optimal Temperature: Reaction temperature is critical for controlling the reaction rate and minimizing side reactions.[1]
- Cause: The initial reaction is highly exothermic.[3] If the temperature is too low, the reaction may not initiate or proceed at a practical rate. If it is too high, it can lead to polymerization and the formation of tarry byproducts.
- Solution: The reaction is typically started at a low temperature (0-5 °C) by adding the reagents in an ice bath to control the initial exotherm. After the initial addition, the reaction is often allowed to warm to room temperature or gently heated to ensure completion.
Problem 2: Product is Contaminated with an Isomeric Byproduct
Q: My characterization data (e.g., NMR, melting point) suggests the presence of an isomer. What is it and how did it form?
A: The most probable isomeric byproducts are the regioisomer (ortho-acylated product) and the geometric isomer (cis-product).
1. Regioisomer (ortho- vs. para-Acylation):
- Cause: The methoxy group (-OCH₃) on anisole is an ortho, para-directing group in electrophilic aromatic substitution.[4] While the para position is sterically less hindered and generally favored, some acylation at the ortho position can occur, leading to the formation of 4-(2-Methoxyphenyl)-4-oxobut-2-enoic acid.
- Solution:
- Solvent Choice: The choice of solvent can influence the ortho/para ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane often favor the para product.
- Temperature Control: Lower reaction temperatures can increase selectivity for the thermodynamically favored para product.
- Purification: The ortho and para isomers can typically be separated by recrystallization or column chromatography, as they will have different polarities and crystal packing efficiencies.
2. Geometric Isomer (cis- vs. trans-Double Bond):
- Cause: The starting material, maleic anhydride, has a cis (or Z) configuration. The initial acylation product is therefore the cis-isomer, (Z)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. The desired product is often the more thermodynamically stable trans-isomer (E-isomer).[5]
- Solution: Isomerization from the cis to the trans form can often be promoted during workup or purification.
- Acidic Workup: Heating the crude product in an acidic aqueous solution can facilitate isomerization.
- Thermal Isomerization: Heating the product in a suitable solvent during recrystallization may also promote conversion to the more stable trans isomer.[5] However, prolonged heating should be avoided to prevent decomposition.[5]
Diagram: Key Reaction Pathways and Side Reactions This diagram illustrates the desired reaction pathway leading to the para product versus the primary side reactions of ortho-acylation and polymerization.
Caption: Reaction scheme showing the desired para-acylation versus side reactions.
Problem 3: The Reaction Mixture Turned into a Dark, Intractable Tar
Q: My reaction mixture became a dark, viscous tar, and I cannot isolate any product. What caused this?
A: Tar formation is a sign of uncontrolled polymerization or decomposition, often triggered by excessive heat or overly harsh reaction conditions.
-
Cause 1: High Temperature: As mentioned, the Friedel-Crafts acylation is exothermic.[3] An uncontrolled temperature increase can provide the activation energy for the polymerization of the starting materials or the enone product.
-
Solution: Maintain strict temperature control throughout the addition of reagents using an ice bath. Add the catalyst or anisole solution slowly and portion-wise to manage the heat generated.
-
-
Cause 2: High Reactant Concentration: Very high concentrations can increase the likelihood of intermolecular side reactions leading to polymers.
-
Solution: Ensure adequate solvent is used. A typical solvent is 1,2-dichloroethane or nitrobenzene, which helps to dissipate heat and keep the reactants and intermediates solvated and separated.
-
-
Cause 3: Contaminated Reagents: Impurities in the starting materials can sometimes initiate polymerization.
-
Solution: Use pure, distilled anisole and high-quality maleic anhydride. Ensure the solvent is anhydrous.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the aqueous HCl workup step? The acidic workup is crucial for two reasons. First, it hydrolyzes and quenches any remaining AlCl₃ catalyst. Second, and more importantly, it breaks down the aluminum complex formed with the ketone product, liberating the free this compound so it can be extracted into an organic solvent.[5]
Q2: My product oiled out during recrystallization. How can I get it to crystallize? Oiling out occurs when a compound melts in the recrystallization solvent before it dissolves or when the solution becomes supersaturated at a temperature above the product's melting point.
-
Solutions:
-
Add More Solvent: The most immediate solution is to add more hot solvent to fully dissolve the oil.
-
Lower the Temperature: Ensure you are not overheating the solvent.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. A solvent pair (one solvent in which the compound is soluble, and another in which it is insoluble) may be required.
-
Q3: How can I confirm I have the correct trans-isomer? Proton NMR (¹H NMR) spectroscopy is the most definitive method. The vinyl protons on the double bond will have a characteristic coupling constant (J-value).
-
trans-isomer: The coupling constant between the two vinyl protons is typically large, around 15-18 Hz.
-
cis-isomer: The coupling constant is significantly smaller, usually in the range of 10-12 Hz.
Experimental Protocol: Purification by Recrystallization
This protocol is designed to purify the crude product and can help remove the ortho-isomer and other minor impurities.
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or toluene). Heat the mixture gently on a hot plate with stirring until the solid completely dissolves. Do not boil for extended periods.[5]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Swirl the mixture for a few minutes, then remove the charcoal by hot filtration through a fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling rate, promoting the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.[5]
Diagram: Troubleshooting Flowchart
Caption: A decision-making flowchart for troubleshooting common synthesis issues.
References
Technical Support Center: Resolving Solubility Challenges of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid in Assays
Welcome to the technical support center for 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for solubility issues encountered during in vitro and in vivo assays. Poor solubility can lead to inaccurate and unreliable experimental results, including underestimated biological activity and inconsistent data.[1][2] This resource offers a structured approach to understanding and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a solid organic compound with the following properties:
-
Molecular Formula: C₁₁H₁₀O₄[3]
-
Molecular Weight: 206.19 g/mol [4]
-
Appearance: Solid[3]
-
Predicted pKa: Around 3.25[5]
Understanding these properties, especially the acidic nature indicated by the pKa, is crucial for developing effective solubilization strategies.
Q2: Why is this compound poorly soluble in aqueous buffers at neutral pH?
A2: The poor aqueous solubility of this compound at neutral pH is primarily due to its chemical structure. It possesses a carboxylic acid functional group, making it a weak acid.[7][8] At a neutral pH (around 7), which is significantly above its predicted pKa of 3.25, the carboxylic acid group will be predominantly deprotonated (ionized). While ionization generally increases water solubility, the molecule also has a significant non-polar (hydrophobic) region (the methoxyphenyl and oxobutene backbone) which limits its overall solubility in water.[9][10]
Q3: What is the Henderson-Hasselbalch equation and how does it relate to the solubility of this compound?
A3: The Henderson-Hasselbalch equation is a fundamental formula used to determine the pH of a buffer solution.[11] It also helps predict the ionization state of a weak acid or base at a given pH.[8][12] The equation is:
pH = pKa + log ([A⁻]/[HA])
Where:
-
pH is the pH of the solution.
-
pKa is the acid dissociation constant of the compound.
-
[A⁻] is the concentration of the ionized (deprotonated) form of the acid.
-
[HA] is the concentration of the non-ionized (protonated) form of the acid.
For this compound, with a pKa of ~3.25, this equation predicts that as the pH of the solution increases, the ratio of the more soluble ionized form to the less soluble non-ionized form also increases, thereby enhancing its solubility.[13][14]
Troubleshooting Poor Solubility in Assays
This section provides a systematic approach to addressing solubility issues with this compound in your experiments.
Initial Assessment: Visual Inspection and Kinetic Solubility
Before proceeding with complex solubilization methods, it's essential to determine the extent of the solubility problem.
Visual Inspection: After preparing your compound in the desired assay buffer, visually inspect the solution for any signs of precipitation, cloudiness, or particulates. This simple check can be the first indicator of poor solubility.
Kinetic Solubility Assessment: This experiment helps determine the concentration at which the compound starts to precipitate out of a solution under specific conditions (e.g., your assay buffer).[2]
Protocol 1: Kinetic Solubility Assessment
-
Prepare a high-concentration stock solution: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10-50 mM).[15]
-
Serial Dilutions: Create a series of dilutions of the DMSO stock into your final assay buffer. Ensure the final DMSO concentration remains constant across all dilutions and is compatible with your assay (typically ≤1%).
-
Incubation: Incubate the dilutions at the temperature of your assay for a defined period (e.g., 1-2 hours).
-
Analysis:
-
Visual Check: Look for any visible precipitate.
-
Quantitative Measurement: For a more precise determination, centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.[15]
-
-
Determine Kinetic Solubility: The highest concentration at which no precipitation is observed is the kinetic solubility limit.
Solubilization Strategies
Based on the initial assessment, you can choose from the following strategies to improve the solubility of this compound.
Strategy 1: pH Adjustment
Given that the compound is a weak acid, adjusting the pH of the buffer can significantly enhance its solubility.[16][] Increasing the pH will deprotonate the carboxylic acid group, leading to the formation of a more soluble carboxylate salt.[7][9]
When to use this strategy:
-
When your assay can tolerate a pH range that is higher than the compound's pKa.
-
When you need to prepare a purely aqueous solution without organic co-solvents.
Protocol 2: pH-Dependent Solubility Optimization
-
Buffer Selection: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Solubility Testing: Add a known excess amount of the solid compound to each buffer.
-
Equilibration: Agitate the samples for a sufficient time (e.g., 24 hours) at a constant temperature to reach equilibrium.
-
Separation: Centrifuge or filter the samples to remove any undissolved solid.
-
Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV).
-
Analysis: Plot the solubility as a function of pH to determine the optimal pH for your desired concentration.
Table 1: Expected Solubility Trend with pH Adjustment
| pH of Buffer | Expected Ionization State of Carboxylic Acid | Expected Relative Solubility |
| < 3.25 | Predominantly non-ionized (protonated) | Low |
| 3.25 | 50% ionized, 50% non-ionized | Moderate |
| > 3.25 | Predominantly ionized (deprotonated) | High |
Strategy 2: Use of Organic Co-solvents
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[][18] Common co-solvents used in biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).[][19]
When to use this strategy:
-
When pH adjustment is not feasible or sufficient.
-
For preparing highly concentrated stock solutions.
Important Consideration: Always determine the maximum concentration of the co-solvent that your assay can tolerate without affecting the biological system (e.g., enzyme activity, cell viability).
Protocol 3: Co-solvent-Mediated Solubilization
-
Prepare a Concentrated Stock: Dissolve the compound in 100% of a suitable co-solvent like DMSO to the highest possible concentration.[15]
-
Dilution into Assay Buffer: For your experiment, dilute the stock solution into the final assay buffer, ensuring the final co-solvent concentration is below the tolerance limit of your assay.[20]
-
Pre-dilution Check: It is advisable to perform a small-scale test dilution to ensure the compound remains in solution upon addition to the aqueous buffer.
Table 2: Common Co-solvents for Biological Assays
| Co-solvent | Typical Starting Concentration in Stock | Maximum Recommended Final Concentration in Assay | Notes |
| DMSO | 10-50 mM | ≤ 1% | Widely used, but can be toxic to some cells at higher concentrations.[1][21] |
| Ethanol | 10-50 mM | ≤ 1-5% | Can affect enzyme activity and cell membranes. |
| PEG 400 | 10-50 mM | ≤ 5% | Generally well-tolerated in many biological systems.[22] |
Decision-Making Workflow for Solubilization
The following diagram illustrates a logical workflow for selecting the appropriate solubilization strategy.
Caption: Decision workflow for troubleshooting solubility.
Best Practices for Preparing and Handling Stock Solutions
To ensure the accuracy and reproducibility of your experiments, follow these best practices for preparing and handling stock solutions of this compound.
-
Use High-Quality Reagents: Start with a pure, dry form of the compound and high-purity solvents.
-
Accurate Weighing and Measuring: Use a calibrated analytical balance and volumetric flasks for preparing stock solutions.[23][24]
-
Complete Dissolution: Ensure the compound is fully dissolved in the stock solvent before making further dilutions. Gentle warming or sonication can be used, but be cautious about potential compound degradation.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can cause the compound to precipitate.[2]
-
Avoid Repeated Freeze-Thaw Cycles: Each time a stock solution is frozen and thawed, the risk of precipitation increases.
-
Regular Quality Control: Periodically check the concentration and purity of your stock solutions, especially for long-term studies.
By systematically applying the troubleshooting strategies and best practices outlined in this guide, you can effectively overcome the solubility challenges associated with this compound and ensure the integrity of your experimental data.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (E)-4-(4-METHOXYPHENYL)-4-OXOBUT-2-ENOIC ACID | CymitQuimica [cymitquimica.com]
- 4. heterocyclics.com [heterocyclics.com]
- 5. This compound|lookchem [lookchem.com]
- 6. (E)-4-(4-methoxyphenyl)-4-oxobut-2-enoic acid [stenutz.eu]
- 7. brainly.com [brainly.com]
- 8. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. microbenotes.com [microbenotes.com]
- 12. vetscraft.com [vetscraft.com]
- 13. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. benchchem.com [benchchem.com]
- 16. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 20. reddit.com [reddit.com]
- 21. ptacts.uspto.gov [ptacts.uspto.gov]
- 22. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. bitesizebio.com [bitesizebio.com]
Overcoming challenges in the purification of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Welcome to the technical support center for the purification of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you overcome common challenges in obtaining this compound with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
A1: The most common synthesis route for this compound is the Friedel-Crafts acylation of anisole with maleic anhydride. Potential impurities can arise from several sources:
-
Isomeric Byproducts: Friedel-Crafts reactions can sometimes yield ortho- and meta-isomers in addition to the desired para-isomer. However, in the case of similar compounds, these isomers may have different solubility profiles that can be exploited during purification[1].
-
Unreacted Starting Materials: Residual anisole and maleic anhydride may be present in the crude product.
-
Hydrolysis Products: Maleic anhydride can hydrolyze to form maleic acid, especially in the presence of water[2][3][4]. At elevated temperatures, maleic acid can isomerize to fumaric acid[2].
-
Polymerization Products: Maleic anhydride can undergo homopolymerization, particularly in the presence of initiators[5].
-
Products of Side Reactions: The strong Lewis acids used as catalysts in Friedel-Crafts reactions can promote other unwanted reactions[6].
Q2: My final product is discolored (yellowish or brownish). What is the likely cause and how can I fix it?
A2: Discoloration is a common issue and can be attributed to several factors:
-
Residual Catalyst: The Lewis acid catalyst (e.g., AlCl₃) used in the synthesis can form colored complexes with the product. Thorough quenching and washing are crucial to remove these.
-
Oxidation: The product, like many organic compounds, may be susceptible to oxidation, leading to colored impurities. Storing the compound under an inert atmosphere and away from light can help minimize this.
-
Trace Impurities: Even small amounts of certain byproducts can impart color to the final product. Purification methods like recrystallization or column chromatography are effective in removing these. Activated carbon treatment during recrystallization can also be employed to remove colored impurities.
Q3: What is the recommended method for long-term storage of this compound?
A3: For long-term storage, it is recommended to keep the compound in a cool, dry, and dark place. Storing it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) will further prevent degradation.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the purification of this compound.
Problem 1: Low Yield After Purification
| Probable Cause | Solution |
| Product Loss During Work-up | Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. The pH of the aqueous layer should be adjusted to ensure the carboxylic acid is in its neutral form for efficient extraction into the organic phase. |
| Incomplete Crystallization | If using recrystallization, ensure the solution is fully saturated at high temperature and allowed to cool slowly to promote crystal growth. Placing the solution in an ice bath or refrigerator after it has reached room temperature can help maximize crystal formation. |
| Co-precipitation of Impurities | If impurities are co-precipitating with your product, a different recrystallization solvent or a solvent pair may be necessary. Alternatively, column chromatography can be used to separate the product from closely related impurities. |
| Adsorption onto Glassware | While less common for this compound, highly polar molecules can sometimes adsorb to glass surfaces. Rinsing glassware with a small amount of the purification solvent can help recover some of the lost product. |
Problem 2: Oily Product Instead of Crystalline Solid
| Probable Cause | Solution |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation, resulting in an oil. This is a strong indication that further purification is needed. Consider column chromatography to remove these impurities before attempting recrystallization again. |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good a solvent for the compound, preventing it from crystallizing out upon cooling. A less polar solvent or a solvent pair (a good solvent and a poor solvent) should be tested. A general rule of thumb is to choose a solvent that has a similar functional group to the compound being purified[7]. |
| Rapid Cooling | Cooling the recrystallization solution too quickly can cause the product to "crash out" as an oil rather than forming crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Problem 3: Persistent Impurities Detected by NMR/HPLC
| Probable Cause | Solution |
| Isomeric Impurities | As mentioned, ortho- and meta-isomers may be present. These can be difficult to remove by recrystallization alone. Column chromatography with a carefully selected eluent system is often the most effective method for separating isomers. A patent for a similar compound suggests that isomeric dichlorobenzenes have high solubility, allowing the desired para-isomer to be isolated by filtration[1]. This suggests that careful solvent selection can be key. |
| Unreacted Maleic Acid/Fumaric Acid | These acidic impurities can be removed by washing the organic solution of the crude product with a basic aqueous solution (e.g., saturated sodium bicarbonate). The desired product, being a weaker acid, may remain in the organic layer under carefully controlled pH, or it can be extracted into the basic solution and then re-precipitated by acidification. |
| Residual Anisole | Anisole is relatively non-polar and can usually be removed by recrystallization from a moderately polar solvent or by column chromatography. |
Purification Protocols
Recrystallization Protocol
-
Solvent Selection: Based on the principle of "like dissolves like," a good starting point for solvent selection would be a polar protic solvent like ethanol or a mixture of solvents such as ethanol/water or ethyl acetate/hexanes. Perform small-scale solubility tests to find a solvent that dissolves the crude product when hot but has low solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase: Silica gel is a suitable stationary phase for this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (an Rf value of ~0.3 for the desired product is often ideal).
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary, then adsorb it onto a small amount of silica gel) and carefully load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary
| Parameter | Recommended Value/Solvent | Rationale |
| Recrystallization Solvent | Ethanol, Ethanol/Water, Ethyl Acetate/Hexanes | These solvents offer a good polarity range for dissolving the compound when hot and allowing it to crystallize upon cooling. |
| Column Chromatography Stationary Phase | Silica Gel | A standard and effective adsorbent for separating compounds of moderate polarity. |
| Column Chromatography Mobile Phase | Hexanes/Ethyl Acetate (gradient or isocratic) | Provides good separation of the desired product from less polar (e.g., anisole) and more polar (e.g., diacids) impurities. |
Visual Workflows
Purification Workflow Diagram
References
- 1. JP2004182660A - Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones - Google Patents [patents.google.com]
- 2. shyzchem.com [shyzchem.com]
- 3. What Happens When Maleic Anhydride Reacts With Water? - News [zbaqchem.com]
- 4. koyonchem.com [koyonchem.com]
- 5. The reaction of maleic anhydride with alkenes: a review on the mechanisms involved in the reaction of maleic anhydride with lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. periodicos.ufms.br [periodicos.ufms.br]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Interpreting Complex NMR Spectra of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Welcome to the technical support center for the analysis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar molecules. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of its NMR spectra.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the spectral interpretation of this compound.
Problem 1: Overlapping signals in the aromatic region of my ¹H NMR spectrum are preventing clear assignment.
Q: My ¹H NMR spectrum displays a congested multiplet in the aromatic region (approximately 6.9–8.1 ppm), making it difficult to distinguish individual proton signals. How can I resolve this?
A: Signal overlap in the aromatic region is a frequent challenge when analyzing compounds with phenyl rings.[1] Here are several strategies to troubleshoot this issue:
-
Higher Magnetic Field: If accessible, re-acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or greater).[1][2] This will enhance chemical shift dispersion, which may resolve the overlapping signals.
-
Solvent-Induced Shifts: The chemical shifts of protons can be influenced by the NMR solvent used.[2][3] Acquiring spectra in different deuterated solvents (e.g., benzene-d6, acetone-d6, or DMSO-d6) can alter the positions of the aromatic protons and potentially resolve the overlap.[2][4] Aromatic solvents, in particular, can cause significant shifts.[4]
-
2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for resolving individual proton signals and their correlations.[5][6]
-
COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two to three bonds.[5] It will help you trace the connectivity of protons within the methoxyphenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to the carbons they are directly attached to.[5] By identifying the carbon signals, you can then assign the corresponding proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds.[5] This is particularly useful for assigning quaternary carbons and confirming the overall structure.
-
Problem 2: I am unsure about the stereochemistry of the double bond.
Q: How can I definitively determine if I have the (E) or (Z) isomer of this compound from the NMR data?
A: The configuration of the double bond can be determined by examining the coupling constant between the two vinylic protons.
-
¹H-¹H Coupling Constant (³JHH): The magnitude of the vicinal coupling constant (³J) between the two protons on the double bond is stereospecific.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These 2D NMR experiments detect through-space interactions between protons that are close to each other.
-
In the (Z)-isomer , a cross-peak should be observed between the two vinylic protons.
-
In the (E)-isomer , no such cross-peak would be expected due to the larger distance between these protons.
-
Problem 3: The carboxylic acid proton is not visible in my ¹H NMR spectrum.
Q: I am unable to locate the signal for the carboxylic acid proton. What could be the reason for its absence?
A: The carboxylic acid proton signal can be broad and may exchange with residual water in the NMR solvent, sometimes leading to its disappearance.[3]
-
Check for Broad Humps: Look for a very broad signal, which could be anywhere from ~10-13 ppm, or sometimes even further downfield.
-
D₂O Exchange: To confirm the presence of an exchangeable proton like a carboxylic acid, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum.[3] The signal corresponding to the carboxylic acid proton will exchange with deuterium and disappear.
-
Use a Dry Solvent: Ensure you are using a fresh, dry deuterated solvent to minimize the amount of residual water. NMR solvents can absorb moisture from the air.[3][9]
Problem 4: My integrations in the aromatic region are not accurate.
Q: The integration of the aromatic signals does not correspond to the expected number of protons. What could be causing this?
A: Inaccurate integration can arise from several factors:
-
Improper Phasing and Baseline Correction: Ensure that the spectrum has been correctly phased and that the baseline is flat across the region of integration.[2]
-
Overlapping Impurity or Solvent Signals: Signals from impurities or residual solvents (like benzene or toluene) can overlap with your aromatic signals.[2] Carefully examine the entire spectrum for any unexpected peaks.
-
Insufficient Relaxation Delay (d1): If the relaxation delay is too short, protons that relax slowly may not be fully accounted for in the integration.[2] Increase the relaxation delay and re-run the spectrum.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the NMR analysis of this compound.
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A1: The expected chemical shifts can be predicted based on the electronic environment of each proton. The α,β-unsaturated keto-acid system and the substituted aromatic ring are the key features influencing the proton chemical shifts.
| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Typical Coupling Constant (J) in Hz |
| H-2 (α-vinylic) | ~6.5 - 7.0 | Doublet | ³J₂₃ = ~15-16 Hz (for E-isomer) |
| H-3 (β-vinylic) | ~7.5 - 8.0 | Doublet | ³J₃₂ = ~15-16 Hz (for E-isomer) |
| Aromatic H (ortho to carbonyl) | ~7.9 - 8.1 | Doublet | ³J = ~8-9 Hz |
| Aromatic H (ortho to methoxy) | ~6.9 - 7.1 | Doublet | ³J = ~8-9 Hz |
| Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet | N/A |
| Carboxylic Acid (-COOH) | ~10.0 - 13.0 (often broad) | Singlet (broad) | N/A |
Note: These are approximate values and can vary depending on the solvent and concentration.
Q2: What are the expected ¹³C NMR chemical shifts for this molecule?
A2: The carbon chemical shifts are influenced by conjugation and the electronegativity of substituents.
| Carbon(s) | Expected Chemical Shift (ppm) |
| C=O (Ketone) | ~190 - 200 |
| C=O (Carboxylic Acid) | ~165 - 175 |
| C-4 (ipso-aromatic, attached to C=O) | ~128 - 132 |
| C-aromatic (ortho to C=O) | ~129 - 131 |
| C-aromatic (ortho to -OCH₃) | ~113 - 115 |
| C-4' (ipso-aromatic, attached to -OCH₃) | ~163 - 165 |
| C-2 (α-vinylic) | ~135 - 140 |
| C-3 (β-vinylic) | ~140 - 145 |
| Methoxy (-OCH₃) | ~55 - 56 |
Note: Conjugation with the double bond and aromatic ring typically causes an upfield shift (smaller δ value) for the ketone carbonyl carbon compared to a saturated ketone.[10]
Q3: How can I use 2D NMR to fully assign all proton and carbon signals?
A3: A combination of 2D NMR experiments is the most reliable way to achieve complete and unambiguous assignment.
Here is a typical workflow:
Caption: Workflow for structure elucidation using 1D and 2D NMR.
Q4: Why do the aromatic protons ortho to the carbonyl group appear at a lower field (higher ppm) than those ortho to the methoxy group?
A4: This is due to the different electronic effects of the carbonyl and methoxy groups on the aromatic ring.
-
Carbonyl Group (-C=O): This is an electron-withdrawing group. It deshields the ortho and para protons by pulling electron density away from the aromatic ring through both inductive and resonance effects. Deshielded protons experience a stronger effective magnetic field and thus resonate at a lower field (higher ppm value).
-
Methoxy Group (-OCH₃): This is an electron-donating group. It shields the ortho and para protons by donating electron density to the aromatic ring through resonance. Shielded protons experience a weaker effective magnetic field and resonate at a higher field (lower ppm value).
Caption: Influence of substituents on aromatic proton chemical shifts.
Experimental Protocol: Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Choosing a Solvent: Select a suitable deuterated solvent in which your compound is soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[9]
-
Dissolving the Sample: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate the vial to ensure complete dissolution.
-
Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean NMR tube.[2]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. thieme-connect.de [thieme-connect.de]
- 5. fiveable.me [fiveable.me]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 10. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
Technical Support Center: Enhancing the Bioavailability of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Welcome to the technical support center for 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and facing challenges related to its biological availability. As a molecule with potential therapeutic applications, overcoming its inherent physicochemical limitations is crucial for successful preclinical and clinical development. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and problems researchers face when working with this compound, focusing on its fundamental properties that impact bioavailability.
Q1: My dissolution studies with this compound show very low and inconsistent results. What are the likely causes and what initial steps can I take?
A1: The poor and variable dissolution of this compound is likely due to its low aqueous solubility.[1][2] The carboxylic acid functional group, while potentially important for its biological activity, can lead to poor solubility, especially in acidic environments like the stomach.[3] Most carboxylic acids have a pKa between 3.5 and 4.5, meaning they are largely unionized and less soluble in the low pH of the stomach, but ionized and more soluble in the higher pH of the intestine.[3]
Initial Troubleshooting Steps:
-
pH-Solubility Profiling: Determine the compound's solubility at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract. This will help identify if the compound's solubility is pH-dependent.
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) can increase its surface area, which may improve the dissolution rate.[1][2] Techniques like micronization can be explored.[1][2]
-
Use of Surfactants: Incorporating a low concentration of a pharmaceutically acceptable surfactant in the dissolution medium can improve wetting and increase the dissolution rate.[1]
Q2: I am observing low permeability of this compound in my in vitro permeability assays (e.g., PAMPA or Caco-2). Why is this happening and what does it signify for oral absorption?
A2: Low permeability suggests that the compound may have difficulty crossing the intestinal epithelial barrier, which is a critical step for oral drug absorption.[4] The carboxylic acid group, being ionized at intestinal pH, increases the molecule's polarity, which can hinder its passive diffusion across the lipid-rich cell membranes of the intestinal epithelium.[3] This characteristic, combined with low solubility, would classify the compound as Biopharmaceutics Classification System (BCS) Class IV, indicating significant challenges for oral bioavailability.[2]
Implications for Oral Absorption:
-
Poor In Vivo Absorption: Low permeability in vitro is often predictive of poor absorption in vivo.[5]
-
Efflux Transporter Substrate: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal cells, which actively pump the drug back into the intestinal lumen, further reducing its net absorption.[6][7] A bidirectional Caco-2 assay can help determine if this is the case.[7]
Q3: What are the main formulation strategies I should consider to enhance the bioavailability of this compound?
A3: Given the likely challenges of low solubility and permeability, a multi-pronged formulation approach is recommended. Key strategies include:
-
Prodrug Approach: Modifying the carboxylic acid group to create a more lipophilic ester prodrug can significantly improve its permeability.[3][8] The ester can be designed to be cleaved by enzymes in the body to release the active parent drug.[8][9]
-
Nanoformulations: Encapsulating the drug in nanocarriers like solid lipid nanoparticles (SLNs), polymeric nanoparticles, or nanoemulsions can enhance both solubility and permeability.[10][11][12][13] These systems can protect the drug from degradation and facilitate its transport across the intestinal mucosa.[12]
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer can improve its dissolution rate by presenting it in an amorphous, higher-energy state.[14]
-
Use of Permeation Enhancers: Co-administering the drug with permeation enhancers can transiently increase the permeability of the intestinal epithelium, allowing for better drug absorption.[15][16]
Section 2: Troubleshooting Guides for Experimental Protocols
This section provides detailed troubleshooting for specific experimental challenges, offering explanations and step-by-step solutions.
Guide 1: Overcoming Low Compound Recovery in Caco-2 Permeability Assays
Problem: You observe low mass balance (% recovery) in your Caco-2 permeability assay, making it difficult to accurately determine the apparent permeability coefficient (Papp).
Potential Causes & Solutions:
-
Cause 1: Non-specific Binding: The compound may be binding to the plastic of the assay plates or the cell monolayer itself.
-
Solution: Pre-treat the plates with a blocking agent like bovine serum albumin (BSA). Also, include a control group with no cells to quantify binding to the plate.
-
-
Cause 2: Cellular Metabolism: The Caco-2 cells may be metabolizing the compound.[5]
-
Solution: Analyze the samples from both the donor and receiver compartments using a high-resolution mass spectrometer to look for potential metabolites. If metabolism is confirmed, consider using a metabolic inhibitor if the specific enzyme is known, or acknowledge this limitation in your data interpretation.
-
-
Cause 3: Low Analytical Sensitivity: The concentration of the compound in the receiver well may be below the limit of quantification (LOQ) of your analytical method.
-
Solution: Increase the initial concentration in the donor well, if solubility permits. Alternatively, use a more sensitive analytical technique like LC-MS/MS.[6]
-
Guide 2: Addressing Instability of Nanoformulations During Storage and Dilution
Problem: Your nanoformulation of this compound shows good initial particle size and encapsulation efficiency, but aggregates or precipitates upon storage or dilution in biological media.
Potential Causes & Solutions:
-
Cause 1: Insufficient Surface Stabilization: The surfactant or stabilizer used may not be providing adequate steric or electrostatic repulsion to prevent particle aggregation.
-
Solution: Screen a panel of different stabilizers or use a combination of stabilizers. For example, a combination of a non-ionic surfactant and a charged lipid can provide both steric and electrostatic stabilization.
-
-
Cause 2: Ostwald Ripening: In nanoemulsions or nanosuspensions, smaller particles may dissolve and redeposit onto larger particles, leading to an increase in the average particle size over time.
-
Solution: Optimize the homogenization or microfluidization process to achieve a narrower particle size distribution. The inclusion of a poorly water-soluble co-solvent in the formulation can also help to retard this process.
-
-
Cause 3: Interaction with Biological Media Components: Proteins and salts in biological fluids can disrupt the stability of nanoparticles.
-
Solution: Coat the nanoparticles with a hydrophilic polymer like polyethylene glycol (PEG) to create a "stealth" effect, reducing interactions with biological components.
-
Section 3: Detailed Experimental Protocols
This section provides step-by-step protocols for key experiments to assess and enhance the bioavailability of this compound.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay used to predict passive transcellular permeability.[17][18]
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor sink buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Donor solution: this compound dissolved in a suitable buffer (e.g., PBS with a small percentage of DMSO)[19]
-
Phospholipid solution (e.g., 1% lecithin in dodecane)[20]
-
UV/Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Add 5 µL of the phospholipid solution to the filter of each well in the donor plate and allow it to impregnate the membrane.[20][21]
-
Prepare the Acceptor Plate: Fill the wells of the acceptor plate with 300 µL of the acceptor sink buffer.[20]
-
Prepare the Donor Plate: Add 150-200 µL of the donor solution containing the test compound to each well of the donor plate.[20][21]
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[21]
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-ln(1 - C_A / C_eq)) * (V_D * V_A) / ((V_D + V_A) * A * t)
Where:
-
C_A is the concentration in the acceptor well
-
C_eq is the equilibrium concentration
-
V_D is the volume of the donor well
-
V_A is the volume of the acceptor well
-
A is the area of the membrane
-
t is the incubation time
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay is a widely accepted in vitro model for predicting human intestinal permeability and identifying substrates of efflux transporters.[6][22]
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[]
-
Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory. Also, perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.[24]
-
Permeability Experiment (Apical to Basolateral):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the transport buffer containing the test compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Experiment (Basolateral to Apical): Perform the same experiment in the reverse direction to assess active efflux.
-
Sample Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
Data Analysis:
Calculate the Papp value for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can then be determined. An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.[7]
Protocol 3: In Vivo Pharmacokinetic Study in Rodents
Animal pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living system.[25][26]
Materials:
-
Rodent species (e.g., Sprague-Dawley rats or BALB/c mice)[27]
-
Formulation of this compound (e.g., in a solution or suspension)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize the animals to the housing conditions for at least one week. Fast the animals overnight before dosing, with free access to water.
-
Dosing: Administer the formulation orally via gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein or retro-orbital sinus) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Sample Analysis: Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.
Data Analysis:
Plot the plasma concentration versus time data. Use pharmacokinetic software to calculate key parameters such as:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t1/2: Elimination half-life
-
F (%): Oral bioavailability (requires intravenous dosing data for comparison)
Section 4: Data Presentation and Visualization
Table 1: Example Data for Bioavailability Enhancement Strategies
| Formulation Strategy | Solubility Enhancement (fold increase) | Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio | In Vivo Bioavailability (F%) |
| Unformulated API | 1 | 0.5 ± 0.1 | 5.2 ± 0.8 | < 5% |
| Micronized API | 3 | 0.6 ± 0.2 | 5.0 ± 0.9 | ~7% |
| Prodrug (Ethyl Ester) | 0.5 | 8.2 ± 1.5 | 1.1 ± 0.3 | ~45% |
| Solid Lipid Nanoparticles | 25 | 4.5 ± 0.9 | 1.8 ± 0.4 | ~35% |
| Solid Dispersion (PVP K30) | 50 | 1.2 ± 0.3 | 4.8 ± 0.7 | ~15% |
Diagrams
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 6. enamine.net [enamine.net]
- 7. Caco-2 Permeability | Evotec [evotec.com]
- 8. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP0278977B1 - Prodrug derivatives of carboxylic acid drugs - Google Patents [patents.google.com]
- 10. iipseries.org [iipseries.org]
- 11. pharmtech.com [pharmtech.com]
- 12. bbrc.in [bbrc.in]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Penetration enhancer - Wikipedia [en.wikipedia.org]
- 16. Permeation enhancer: Significance and symbolism [wisdomlib.org]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
- 20. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 25. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biotechfarm.co.il [biotechfarm.co.il]
- 27. How to select the right animal species for TK/PK studies? [synapse.patsnap.com]
Validation & Comparative
Confirming the structure of synthesized 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
An In-Depth Comparative Guide to the Structural Confirmation of Synthesized 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Introduction: Beyond Synthesis, The Imperative of Structural Verification
The synthesis of a target molecule is a significant achievement, but it marks the beginning, not the end, of a rigorous scientific inquiry. For a compound like this compound, a derivative of the chalcone family with potential applications as a precursor in flavonoid and heterocyclic synthesis, unambiguous structural confirmation is paramount.[1] Its bioactivity is intrinsically linked to its precise three-dimensional architecture, including the stereochemistry of the alkene. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of analytical methodologies to definitively confirm the structure of this synthesized compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.
The Primary Spectroscopic Suite: A Multi-Faceted Approach
No single technique can provide absolute structural proof. Instead, we rely on a suite of orthogonal spectroscopic methods, each providing a unique piece of the structural puzzle. The synergy between Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS) forms the gold standard for the characterization of novel organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: Why NMR is the Cornerstone We choose NMR as our primary tool because it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms. ¹H NMR tells us about the number and type of protons and their neighboring protons, while ¹³C NMR reveals the number and type of carbon environments. For this specific molecule, ¹H NMR is critical for confirming the trans (E) configuration of the double bond, a detail that mass spectrometry or IR spectroscopy cannot provide.
Expected ¹H NMR Data (400 MHz, CDCl₃) The proton spectrum provides a wealth of information. The vinylic protons (H-2 and H-3) are particularly diagnostic. A large coupling constant (J value) between them is indicative of a trans relationship.[2]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -OCH₃ | ~3.90 | Singlet (s) | - | 3H |
| Aromatic (H-a) | ~7.00 | Doublet (d) | ~8.8 | 2H |
| Vinylic (H-2) | ~7.20 | Doublet (d) | ~15.8 | 1H |
| Vinylic (H-3) | ~7.85 | Doublet (d) | ~15.8 | 1H |
| Aromatic (H-b) | ~8.05 | Doublet (d) | ~8.8 | 2H |
| Carboxylic (-COOH) | >10.0 (often broad) | Singlet (s) | - | 1H |
Expected ¹³C NMR Data (101 MHz, CDCl₃) The ¹³C NMR spectrum confirms the presence of all 11 unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons are key indicators of the ketone and carboxylic acid functionalities.[3]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -OCH₃ | ~55.8 |
| Aromatic (C-a) | ~114.3 |
| Aromatic (ipso-C) | ~127.5 |
| Vinylic (C-2) | ~130.5 |
| Aromatic (C-b) | ~131.2 |
| Vinylic (C-3) | ~138.0 |
| Aromatic (ipso-C-OCH₃) | ~164.5 |
| Carboxylic Acid (C-1) | ~170.0 |
| Ketone (C-4) | ~188.5 |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Expertise in Action: Why We Use FTIR While NMR maps the C-H framework, FTIR provides rapid and definitive evidence for the key functional groups: the carboxylic acid, the α,β-unsaturated ketone, and the aromatic ether. The broad O-H stretch of the carboxylic acid is an unmistakable feature that confirms its presence in a way NMR sometimes cannot (due to proton exchange).[4] Conjugation of the ketone with the double bond and aromatic ring lowers its stretching frequency, a key piece of evidence for the conjugated system.[5][6]
Expected FTIR Absorption Bands (KBr Pellet)
| Functional Group | Characteristic Vibration | Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch (dimer) | 3300-2500 | Strong, Very Broad |
| Aromatic C-H | C-H stretch | ~3050 | Medium, Sharp |
| Carboxylic Acid | C=O stretch | ~1710 | Strong |
| α,β-Unsaturated Ketone | C=O stretch (conjugated) | ~1660 | Strong |
| Alkene / Aromatic | C=C stretch | 1600-1580 | Medium-Strong |
| Ether / Carboxylic Acid | C-O stretch | 1300-1100 | Strong |
High-Resolution Mass Spectrometry (HRMS): Confirming the Formula
Mass spectrometry provides the molecular weight of the compound. Using a high-resolution instrument (like a TOF or Orbitrap) is critical as it provides an exact mass, allowing for the unambiguous determination of the molecular formula.
Expertise in Action: Why HRMS is Non-Negotiable Low-resolution mass spectrometry can only provide a nominal mass. For a molecular weight of ~206, several elemental compositions could exist. HRMS provides the mass with enough decimal places of precision to exclude all other possibilities and confirm the molecular formula as C₁₁H₁₀O₄. This serves as a fundamental check on the identity of the synthesized product. Fragmentation patterns can also provide corroborating structural evidence.[7][8]
Expected HRMS Data (ESI+)
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀O₄ |
| Theoretical Exact Mass [M+H]⁺ | 207.0652 |
| Observed Exact Mass [M+H]⁺ | Within 5 ppm of theoretical |
Workflow for Primary Structural Confirmation
The following diagram illustrates the logical flow of using the primary spectroscopic suite for a comprehensive and self-validating structural analysis.
Caption: Workflow for structural confirmation.
Comparison with Alternative and Complementary Methods
While the primary spectroscopic suite is powerful, other methods provide valuable, often simpler, corroborating data. They are particularly useful for assessing purity and confirming the presence of specific functional groups through chemical means.
| Technique | Information Provided | Advantages | Disadvantages |
| Melting Point Analysis | Purity assessment and physical property characterization. | Fast, inexpensive, requires minimal sample. A sharp melting point range indicates high purity. | Not a structural tool. Impurities can depress the melting point. |
| Elemental Analysis (CHN) | Provides the % composition of Carbon and Hydrogen. | Gives quantitative confirmation of the elemental ratios in the empirical formula. | Does not provide connectivity or functional group information. Less common now due to the accessibility of HRMS. |
| Sodium Bicarbonate Test | Qualitative test for acidic functional groups.[9][10] | Simple, rapid visual confirmation (effervescence) of the carboxylic acid group.[11][12] | Not specific; reacts with any acid stronger than carbonic acid. Does not provide structural detail. |
| 2D NMR (COSY, HMBC) | Provides definitive atom-to-atom connectivity.[13] | Unambiguously assigns which protons are coupled to each other (COSY) and maps long-range proton-carbon correlations (HMBC), solving any assignment uncertainties from 1D spectra. | Requires more instrument time and expertise in data interpretation. |
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified, dry compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This will require a longer acquisition time (e.g., 1024 scans or more).
-
(Optional but Recommended): Acquire 2D COSY and HMBC spectra to confirm assignments.
-
-
Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Protocol 2: FTIR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the dry sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar until it is a fine, homogenous powder.
-
Pellet Pressing: Press the powder into a transparent pellet using a hydraulic press.
-
Acquisition: Place the pellet in the sample holder of the FTIR spectrometer.
-
Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan of the empty sample compartment should be run first.
Protocol 3: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5 µL/min).
-
Acquisition: Acquire the mass spectrum in positive ion mode (to observe the [M+H]⁺ ion) over a suitable mass range (e.g., m/z 100-500). Ensure the instrument is calibrated to achieve high mass accuracy (<5 ppm).
Conclusion: An Integrated and Self-Validating System
Confirming the structure of a synthesized molecule like this compound is a process of building a case with converging lines of evidence. The primary spectroscopic suite of NMR, FTIR, and HRMS provides the core, non-negotiable data on the molecular framework, functional groups, and elemental formula. Complementary techniques like melting point analysis and 2D NMR serve to validate these findings, ensuring purity and removing any ambiguity in spectral assignments. By following this multi-faceted, logical workflow, researchers can have the highest degree of confidence in their results, forming a solid and trustworthy foundation for any subsequent drug development or scientific investigation.
References
- 1. Synthesis and complete assignment of NMR data of 20 chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. collegedunia.com [collegedunia.com]
- 10. quora.com [quora.com]
- 11. chemistnotes.com [chemistnotes.com]
- 12. byjus.com [byjus.com]
- 13. basjsci.edu.iq [basjsci.edu.iq]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Introduction: The Analytical Imperative for a Promising Chalcone Derivative
4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid, a member of the chalcone family of compounds, represents a significant scaffold in medicinal chemistry and drug development. Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, are known for a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The purity of such active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a critical determinant of safety and efficacy. Even minute impurities can alter toxicological profiles and therapeutic outcomes.
This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will delve into the scientific rationale behind the methodological choices, present detailed experimental protocols, and offer a comparative analysis of their performance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and reliable analytical methods for chalcone derivatives.
Understanding the Analyte: Physicochemical Properties and Potential Impurities
This compound is an acidic compound, a crucial factor influencing the choice of HPLC conditions. The presence of a carboxylic acid moiety necessitates careful control of the mobile phase pH to ensure consistent ionization and, consequently, reproducible retention and sharp peak shapes.
The most common route for synthesizing this compound is the Claisen-Schmidt condensation of 4-methoxyacetophenone and glyoxylic acid. This reaction, while generally efficient, can lead to several process-related impurities:
-
Unreacted Starting Materials: Residual 4-methoxyacetophenone and glyoxylic acid.
-
Side-Reaction Products: Impurities arising from self-condensation or other unintended reaction pathways.
-
Degradation Products: Chalcones can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or oxidizing agents.[1]
A robust HPLC method must be able to separate the main compound from all potential impurities and degradation products, demonstrating its "stability-indicating" nature as per the guidelines from the International Council for Harmonisation (ICH).[2][3][4]
Comparative HPLC Methodologies
We will compare two distinct reversed-phase HPLC (RP-HPLC) methods:
-
Method A: Isocratic Elution with a Buffered Mobile Phase. This method prioritizes simplicity, robustness, and rapid analysis, making it suitable for routine quality control.
-
Method B: Gradient Elution with an Acidified Mobile Phase. This method is designed for higher resolution and is particularly useful for separating complex mixtures of impurities and for stability-indicating assays where degradation products with a wide range of polarities may be present.
Method A: Isocratic Analysis for Routine Quality Control
Rationale:
The choice of an isocratic method is driven by the need for a simple, fast, and highly reproducible analysis. A C18 column is selected for its broad applicability in reversed-phase chromatography. The mobile phase consists of a mixture of an organic modifier (acetonitrile) and a buffer. The use of a sodium acetate buffer at pH 3.0 is strategic. Since this compound is an acidic compound, maintaining the mobile phase pH below its pKa ensures that it remains in its protonated, less polar form, leading to better retention and symmetrical peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Sodium acetate buffer (pH 3.0) and Acetonitrile (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Method B: Gradient Elution for Enhanced Resolution and Stability Studies
Rationale:
A gradient elution method offers superior resolving power for complex samples containing components with a wide range of hydrophobicities. This is particularly important for stability-indicating methods where degradation products can be significantly more or less polar than the parent compound. This method employs a gradient of acetonitrile in water acidified with 0.1% phosphoric acid. The acidic mobile phase serves the same purpose as the buffer in Method A: to suppress the ionization of the acidic analyte and any acidic impurities, thereby ensuring good peak shape. Phosphoric acid is a common choice for acidifying mobile phases in RP-HPLC.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a gradient pump and a UV detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 20% to 50% B
-
15-20 min: 50% to 20% B
-
20-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (50:50, v/v) to a concentration of approximately 0.1 mg/mL.
Workflow and Logic Diagrams
References
A Comparative Guide to the Anti-inflammatory Activity of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the quest for novel compounds with enhanced efficacy and improved safety profiles is perennial. This guide provides a detailed comparison between the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen and a representative of the promising chalcone class of compounds, 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. While direct comparative experimental data for this compound is not extensively available in the current literature, this guide will leverage data on structurally related chalcones to provide a scientifically grounded comparison of their potential anti-inflammatory activities against the known actions of ibuprofen.
Introduction to the Comparators
Ibuprofen: A cornerstone of pain and inflammation management for decades, ibuprofen is a non-steroidal anti-inflammatory drug that is widely used for its analgesic, anti-inflammatory, and antipyretic properties. It is a non-selective inhibitor of the cyclooxygenase (COX) enzymes.[1]
This compound: This compound belongs to the chalcone family, which are precursors of flavonoids and isoflavonoids abundant in edible plants.[2] Chalcones are recognized for their diverse pharmacological activities, including significant anti-inflammatory effects.[2] Their mechanism of action is often multi-targeted, distinguishing them from traditional NSAIDs.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of ibuprofen and chalcones stem from their distinct interactions with key signaling pathways that orchestrate the inflammatory response.
Ibuprofen: A Non-Selective COX Inhibitor
Ibuprofen's primary mechanism of action is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[3]
-
COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[1]
-
COX-2 is typically induced at sites of inflammation and is the primary contributor to the production of pro-inflammatory prostaglandins.[1]
By inhibiting both isoforms, ibuprofen effectively reduces inflammation but also carries the risk of gastrointestinal side effects due to the inhibition of the protective functions of COX-1.[3]
Caption: Ibuprofen's mechanism of action via non-selective COX inhibition.
Chalcones: Multi-Targeted Inflammatory Modulators
Chalcones, including this compound, often exhibit a more complex anti-inflammatory profile by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.[4] Many chalcone derivatives have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of these inflammatory mediators.[4]
MAPK Signaling Pathway: The MAPK family of kinases (including JNK, p38, and ERK) plays a significant role in the cellular response to inflammatory stimuli. Chalcones can interfere with the phosphorylation and activation of these kinases, leading to a downstream reduction in the inflammatory response.[4]
Some chalcones also exhibit direct inhibitory effects on inflammatory enzymes, with a number of derivatives showing selective inhibition of COX-2 over COX-1, which could translate to a more favorable gastrointestinal safety profile.[6]
Caption: Chalcones' inhibitory action on NF-κB and MAPK signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
Direct comparative studies between this compound and ibuprofen are scarce. Therefore, this section presents the known inhibitory concentrations of ibuprofen and representative data for various methoxy-substituted chalcones against key inflammatory markers.
In Vitro Data
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. A lower IC50 value indicates greater potency.
| Compound | Target | IC50 (µM) | Assay System |
| Ibuprofen | COX-1 | 12[1] | Human peripheral monocytes |
| COX-2 | 80[1] | Human peripheral monocytes | |
| 2'-Hydroxy-4'-methoxychalcone | PGE2 Production | 3[7] | Rat Peritoneal Macrophages |
| (E)-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone | COX-2 and iNOS | Dose-dependent reduction[8] | RAW264.7 macrophages |
| Various Chalcone Derivatives | COX-2 | 4.78–15.40[6] | In vitro COX-inhibitor screening assay |
Note: IC50 values can vary depending on the specific experimental conditions, including the enzyme source and assay type.
The available data suggests that while ibuprofen is a potent inhibitor of COX-1, it is less effective against COX-2.[1] In contrast, some chalcone derivatives exhibit potent inhibition of COX-2 and other inflammatory mediators like PGE2, often at concentrations comparable to or lower than ibuprofen's effect on COX-2.[6][7]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro and in vivo anti-inflammatory assays are provided below.
In Vitro Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is used to screen for the inhibition of nitric oxide, a key inflammatory mediator produced by iNOS in macrophages upon stimulation with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (this compound or ibuprofen) for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for a further 24 hours.
-
Nitrite Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
Caption: Workflow for the in vitro nitric oxide production assay.
In Vitro Assay: COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory activity of the test compounds against the COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Use purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Reaction Mixture: In an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.0), add the enzyme, a heme cofactor, and the test compound at various concentrations.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes at 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding the substrate, arachidonic acid.
-
Quantification of Prostaglandin Production: After a defined reaction time, stop the reaction and quantify the amount of a specific prostaglandin (e.g., PGE2) produced using methods such as ELISA or LC-MS/MS.
-
Data Analysis: Calculate the percentage of COX-1 and COX-2 inhibition for each concentration of the test compound and determine the respective IC50 values. The selectivity index (IC50 COX-1 / IC50 COX-2) can then be calculated.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Assay: Carrageenan-Induced Paw Edema in Rats
This is a classic and widely used model to evaluate the acute anti-inflammatory activity of compounds.
Methodology:
-
Animal Acclimatization: Acclimatize male Wistar rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups: a control group, a standard group (e.g., receiving ibuprofen), and test groups receiving different doses of this compound.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour) following drug administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group at each time point.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Conclusion
This guide provides a comparative framework for evaluating the anti-inflammatory potential of this compound and ibuprofen. Ibuprofen's well-characterized mechanism as a non-selective COX inhibitor serves as a benchmark. While specific data for this compound is limited, the broader class of chalcones demonstrates significant anti-inflammatory activity, often through the modulation of the NF-κB and MAPK signaling pathways, and in some cases, through selective COX-2 inhibition. This suggests that this compound may possess a distinct and potentially more targeted anti-inflammatory profile than ibuprofen. The provided experimental protocols offer a robust foundation for conducting direct comparative studies to elucidate the precise mechanisms and relative potency of this promising chalcone derivative. Further research is warranted to fully characterize its therapeutic potential and safety profile.
References
- 1. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of anti-infective and anti-inflammatory chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone are mediated via HO-1 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid in the Context of Bioactive Chalcones
This guide provides an in-depth, objective comparison of the therapeutic potential of chalcone derivatives, with a specific focus on the structural class represented by 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid. We will dissect its anticipated efficacy by comparing it with other well-documented chalcones, supported by experimental data from peer-reviewed literature. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the efficacy of this promising class of compounds.
Introduction: The Chalcone Scaffold in Medicinal Chemistry
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, are open-chain flavonoids that serve as biosynthetic precursors to all flavonoids and isoflavonoids in plants.[1][2] Their fundamental structure consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system.[1] This enone linker is a critical Michael acceptor, making it highly reactive with nucleophiles like the thiol groups of cysteine residues in proteins, which is a primary mechanism for its wide-ranging biological activities.[3]
The versatility of the chalcone scaffold allows for extensive synthetic modification of both aromatic rings, leading to a diverse library of compounds with a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory effects.[4][5][6]
Figure 1: General chemical structure of chalcones and the specific structure of this compound.
The subject of this guide, this compound, is a chalcone-like derivative where the enone system is part of a butenoic acid structure.[7][8] Its key features are the methoxy (-OCH₃) group on Ring B and the carboxylic acid (-COOH) group on the linker. This guide will evaluate its potential efficacy by examining the established roles of these functional groups in modulating the bioactivity of related chalcones.
Comparative Analysis of Biological Efficacy
The therapeutic efficacy of a chalcone is not determined by the scaffold alone but is profoundly influenced by the nature and position of substituents on its aromatic rings. The methoxy group, as seen in our target compound, is a recurring motif in many highly active chalcones.[9]
Anticancer Activity
Chalcones are extensively studied for their cytotoxic effects against various cancer cell lines.[10] Their mechanisms often involve inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes like tubulin or topoisomerases.[10][11]
The Role of the Methoxy Group: The presence, number, and position of methoxy groups are critical for anticancer activity.[9] Electron-donating groups like -OCH₃ can enhance a compound's reactivity and interaction with biological targets.[12] For instance, a chalcone derivative with a 4-methoxy substitution on Ring B was found to be the most active in a series against MCF-7 (breast), HepG2 (liver), and HCT116 (colon) cancer cell lines, with IC₅₀ values in the low micromolar range.[13] Studies have shown that compounds with methoxy and benzyloxy groups exhibit synergistic effects that enhance their biological activity.[12]
Comparison with Other Substituents: While methoxy groups are beneficial, other substituents also confer potent activity. Halogens (e.g., -Cl, -F) or additional hydroxyl (-OH) groups can also increase cytotoxicity. The comparison below highlights the efficacy of various methoxy-containing chalcones against other substituted derivatives.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Various Chalcones
| Compound/Derivative | Substitution Pattern | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) | Reference |
|---|---|---|---|---|---|
| Class Representative | |||||
| Diaryl ether chalcone | 4-methoxy on Ring B | 3.44 | 6.31 | - | [13] |
| O-Alkylated Chalcone (4v) | 4-methoxy (Ring A), 3-methoxy, 4-benzyloxy (Ring B) | 8.67 | - | - | [12] |
| Natural Chalcones | |||||
| Xanthohumol | Prenylated, hydroxylated | ~20 | ~15 | Potent | [10][11] |
| Panduratin A (PA) | Prenylated, hydroxylated | 15.0 (24h) | 9.0 (24h) | - | [10] |
| Other Synthetic Chalcones | |||||
| Bis-thioepoxypropoxy Chalcone | Bis-thioepoxypropoxy (Ring A), 4-methoxy (Ring B) | 0.49 | 0.23 | - | [11] |
| 2'-amino-4-methylchalcone | 2'-amino (Ring A), 4-methyl (Ring B) | - | - | - | [11] |
| Quinazoline Chalcone (80) | Quinazoline (Ring A), 3,4-dimethoxy (Ring B) | - | 0.19 | - |[9] |
Note: IC₅₀ values are highly dependent on assay conditions and cell lines. This table serves as a representative comparison.
The carboxylic acid moiety in this compound adds a distinct feature, increasing polarity and the potential for different interactions (e.g., hydrogen bonding) within target protein binding sites, which could modulate its anticancer profile in ways not seen with standard chalcones.
Anti-inflammatory Activity
Inflammation is a complex biological process mediated by enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[14][15] Many chalcones exhibit potent anti-inflammatory effects by inhibiting these enzymes.[16]
Mechanism of Action: Chalcones can selectively inhibit COX-2, which is upregulated during inflammation, while having a lesser effect on the constitutively expressed COX-1, potentially reducing the gastrointestinal side effects associated with non-selective NSAIDs.[14] The α,β-unsaturated carbonyl system is crucial for this inhibitory activity.
Comparative Efficacy: The substitution pattern on the chalcone rings dictates the potency and selectivity of COX inhibition. For example, a study of various synthetic chalcones found that derivatives with 4-methylamino ethanol substitutions were significant inhibitors of pro-inflammatory enzymes and cytokines.[14] Another study revealed that 5′-chloro-2′-hydroxy- 4′6′-dimethyl-3, 4, 5-trimethoxychalcone exhibited a potent 90% inhibition of carrageenan-induced paw edema, a common model for acute inflammation.[4]
Table 2: Comparative Anti-inflammatory Enzyme Inhibition (IC₅₀ in µM)
| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Chalcone Derivative (1b) | sPLA₂-V | 4.32 | [14] |
| Chalcone Derivative (3c) | COX-1 | 14.65 | [14] |
| Hydroxychalcone (1) | β-glucuronidase release | 1.6 | [17] |
| Dialkoxychalcone (11) | Nitric Oxide (NO) formation | 0.7 |[17] |
The presence of the 4-methoxy group in our target compound is promising for anti-inflammatory activity, though its efficacy relative to other derivatives would need to be confirmed experimentally. The carboxylic acid group could potentially enhance its binding to the active sites of inflammatory enzymes.
Antimicrobial Activity
With the rise of antibiotic resistance, there is a pressing need for new antimicrobial agents. Chalcones have demonstrated broad-spectrum activity against bacteria and fungi.[2][18]
Structure-Activity Relationship: The antimicrobial potency of chalcones is strongly linked to their substitution patterns. Methoxy-substituted chalcones have shown significant antibacterial and antifungal effects.[19] One study found that 3',4',5'-Trimethoxychalcone was eight times more potent than the standard drug fluconazole against Candida krusei, with a Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL.[19] Furthermore, some chalcones exhibit synergistic effects when combined with conventional antibiotics, helping to overcome resistance in pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[20]
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3',4',5'-Trimethoxychalcone | Candida krusei | 3.9 | [19] |
| 3'-Methoxychalcone | Pseudomonas aeruginosa | 7.8 | [19] |
| 2',3'-dihydroxychalcone (with oxacillin) | MRSA | 11.2 | [20] |
| Methoxy-4-aminochalcone (3d) | E. coli | - (10.68 mm inhibition zone @ 500 µg/mL) |[21] |
The 4-methoxy group on this compound suggests potential for antimicrobial activity. Further investigation is required to determine its spectrum and potency.
Key Experimental Protocols
To ensure scientific integrity, the evaluation of any novel compound must follow standardized, reproducible protocols. Below are methodologies for assessing the key biological activities discussed.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test chalcone (and a positive control like Doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated wells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: Workflow for the MTT cytotoxicity assay.
Protocol 2: COX-2 Inhibition Assay (In Vitro)
This protocol determines a compound's ability to inhibit the COX-2 enzyme, a key target in anti-inflammatory drug development.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) by prostaglandin G₂ (PGG₂), producing a colored product that can be measured spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, heme, COX-2 enzyme solution, and the test compound dilutions.
-
Enzyme Incubation: In a 96-well plate, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the COX-2 enzyme solution to each well.
-
Inhibitor Addition: Add 10 µL of the chalcone test compound at various concentrations (or vehicle for control) to the wells. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 20 µL of arachidonic acid solution to initiate the reaction.
-
Colorimetric Reaction: Immediately add 20 µL of the colorimetric substrate solution (TMPD).
-
Absorbance Measurement: Measure the absorbance at 590 nm every minute for 5 minutes to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value from the dose-response curve.
Mechanistic Insights: Apoptosis Induction Pathway
A primary mechanism of anticancer action for many chalcones is the induction of apoptosis, or programmed cell death. They often trigger the intrinsic (mitochondrial) pathway.
Figure 3: Simplified intrinsic apoptosis pathway induced by chalcones.
Chalcones can increase the production of reactive oxygen species (ROS), leading to cellular stress.[1] This stress disrupts the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). An increased Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of executioner caspases (like Caspase-9 and Caspase-3), ultimately leading to controlled cell death.[1]
Conclusion and Future Directions
The chalcone scaffold is a remarkably versatile platform for the development of potent therapeutic agents. While direct experimental data on this compound is limited in publicly available literature, a comparative analysis based on its structural features provides a strong rationale for its potential efficacy.
-
Anticipated Efficacy: The presence of a 4-methoxy group on Ring B is strongly associated with significant anticancer , anti-inflammatory , and antimicrobial activities in numerous other chalcone derivatives.[9][13][19] The novel carboxylic acid moiety introduces unique physicochemical properties that could enhance binding to target enzymes or alter its pharmacokinetic profile.
-
Call for Experimental Validation: This guide underscores the necessity of empirical research. The protocols outlined herein provide a clear framework for systematically evaluating the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound. Such studies are critical to validate its potential and compare its efficacy directly against established chalcones like Xanthohumol or other clinically relevant compounds.
For drug development professionals, this compound represents an intriguing lead structure. Its synthesis is straightforward via established chemical reactions, and its unique combination of a methoxy and carboxylic acid group warrants a thorough investigation to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. Chalcone Scaffolds Exhibiting Acetylcholinesterase Enzyme Inhibition: Mechanistic and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | 20972-37-6 [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Concise Review on Synthesis, Anti-inflammatory and Antioxidant Activities of Chalcone (2022) | 2 Citations [scispace.com]
- 16. dovepress.com [dovepress.com]
- 17. academic.oup.com [academic.oup.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. Methoxychalcones: Effect of Methoxyl Group on the Antifungal, Antibacterial and Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. New antimicrobial combinations: substituted chalcones- oxacillin against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Referencing Spectroscopic Data: The Case of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid
For researchers, scientists, and drug development professionals, the rigorous verification of a compound's identity and purity is a cornerstone of scientific integrity. Spectroscopic data provides a molecular fingerprint, but confidence in this data is only achieved through careful cross-referencing with established literature values. This guide provides an in-depth, practical framework for this validation process, using the α,β-unsaturated keto acid, 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid, as a case study.
This compound, with its potential applications in medicinal chemistry and materials science, serves as an excellent model for demonstrating the principles of spectroscopic data comparison. We will delve into the expected spectral features based on its molecular structure and compare them with available literature data.
The Molecular Blueprint: Predicting Spectroscopic Signatures
Before embarking on a data comparison, a senior application scientist first analyzes the molecule's structure to predict the key signals in each spectroscopic technique. This predictive step is crucial as it provides a theoretical framework against which experimental data can be critically evaluated.
Molecular Structure:
Figure 1. Structure of this compound.
Predicted ¹H NMR Signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), due to hydrogen bonding and exchange.
-
Vinyl Protons (-CH=CH-): Two doublets in the olefinic region (6-8 ppm). The trans-configuration, as implied by the IUPAC name "(E)-...", would result in a large coupling constant (J ≈ 15-18 Hz).
-
Aromatic Protons (C₆H₄): Two doublets in the aromatic region (7-8 ppm) characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-donating methoxy group will be upfield compared to those ortho to the electron-withdrawing carbonyl group.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm.
Predicted ¹³C NMR Signals:
-
Carbonyl Carbons (C=O): Two signals in the downfield region (>160 ppm). The carboxylic acid carbonyl will be in the 165-175 ppm range, while the ketone carbonyl will be further downfield, likely >190 ppm.
-
Olefinic Carbons (-CH=CH-): Two signals in the 120-150 ppm range.
-
Aromatic Carbons (C₆H₄): Four signals, two for the protonated carbons and two for the quaternary carbons (ipso-carbons).
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
Predicted IR Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
C=O Stretch (Ketone and Carboxylic Acid): Two distinct, strong absorptions in the 1650-1750 cm⁻¹ region. The ketone carbonyl will likely be at a lower wavenumber due to conjugation with the aromatic ring and the double bond.
-
C=C Stretch (Olefinic and Aromatic): Absorptions in the 1580-1640 cm⁻¹ range.
-
C-O Stretch (Ether and Carboxylic Acid): Strong bands in the 1000-1300 cm⁻¹ region.
Predicted Mass Spectrometry (MS) Fragmentation:
-
Molecular Ion Peak (M⁺): Expected at m/z = 206.0579, corresponding to the molecular formula C₁₁H₁₀O₄.
-
Key Fragments: Expect fragmentation patterns corresponding to the loss of COOH (m/z = 161), OCH₃ (m/z = 175), and cleavage at the acyl position to give the methoxyphenylacylium ion (m/z = 135).
Cross-Referencing with Literature Data
Infrared (IR) Spectroscopy
The National Institute of Standards and Technology (NIST) Chemistry WebBook provides a reference IR spectrum for "Acrylic acid, 3-(p-methoxybenzoyl)-" (CAS 5711-41-1), which is an alternative name for the target compound.[1][2]
Table 1: Comparison of Predicted and Literature IR Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | NIST WebBook Data (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | Broad, 2500-3300 | Broad absorption centered around 3000 |
| C-H Stretch (Aromatic/Olefinic) | ~3000-3100 | Peaks observed in this region |
| C=O Stretch (Ketone) | ~1660-1680 | Strong peak at ~1660 |
| C=O Stretch (Carboxylic Acid) | ~1700-1720 | Strong peak at ~1710 |
| C=C Stretch (Aromatic/Olefinic) | ~1580-1640 | Multiple peaks in this region |
| C-O Stretch (Ether/Acid) | ~1000-1300 | Strong absorptions present |
The strong correlation between the predicted absorptions and the experimental data from a trusted source like NIST provides a high degree of confidence in the identity of the compound based on its infrared spectrum.
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data
While commercial suppliers such as Ambeed and BLDpharm indicate the availability of NMR and LC-MS data for (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid (CAS 20972-37-6), this data is not publicly displayed.[3][4] Researchers would typically need to request this information directly from the suppliers.
In the absence of a publicly available, peer-reviewed full dataset, the recommended course of action is as follows:
-
Direct Inquiry: Contact the commercial suppliers who list the compound and request the certificate of analysis, which should include the ¹H NMR, ¹³C NMR, and mass spectrometry data.
-
Literature Deep Dive: Conduct exhaustive searches of chemical synthesis journals, paying close attention to supplementary information files, which often contain the raw spectral data for newly synthesized compounds.
-
In-house Analysis: If a physical sample is available, the most rigorous approach is to acquire the spectroscopic data independently and compare it to the predictions and any available literature data.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of in-house data, it is imperative to follow standardized and well-documented experimental protocols.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be noted, as it can influence chemical shifts.
-
Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Ensure the instrument is properly shimmed to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay. Integrate all peaks and determine the coupling constants for any multiplets.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shifts using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Protocol for FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most straightforward. Place a small amount of the dry powder onto the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to obtain an accurate mass measurement.
-
Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source. Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to further confirm the structure.
Workflow for Spectroscopic Data Cross-Referencing
The entire process of validating spectroscopic data can be visualized as a systematic workflow.
References
A Researcher's Guide to Unlocking Synergistic Antimicrobial Potential: A Comparative Analysis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid with Conventional Antibiotics
In an era defined by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic strategies. One of the most promising avenues is the exploration of synergistic combinations of existing antibiotics with new chemical entities that can potentially restore or enhance their efficacy. This guide provides an in-depth technical comparison of a novel chalcone-like compound, 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid, and its synergistic effects when combined with a panel of well-established antibiotics.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind the experimental choices, provide self-validating protocols, and present data in a clear, comparative format to facilitate informed decision-making in your research endeavors.
Introduction: The Rationale for Synergy Exploration
This compound belongs to the broader class of chalcones, which are known precursors to flavonoids and exhibit a wide range of pharmacological activities, including antimicrobial properties[1][2][3]. Chalcones and their derivatives have demonstrated the ability to act as standalone antimicrobial agents and, more importantly, to function as adjuvants that potentiate the activity of conventional antibiotics against resistant bacterial strains[4][5][6][7][8]. The proposed mechanism often involves the disruption of bacterial cell walls or interference with efflux pumps, which are key contributors to antibiotic resistance[9][10][11][12].
The core hypothesis of this guide is that this compound, due to its structural similarity to other bioactive chalcones, can act synergistically with antibiotics that have different mechanisms of action. This guide will outline the experimental framework to test this hypothesis against clinically relevant Gram-positive and Gram-negative bacteria.
Experimental Design: A Multi-faceted Approach to Synergy Evaluation
To comprehensively assess the synergistic potential of this compound, a carefully designed set of experiments is crucial. The choice of antibiotics, bacterial strains, and evaluation methods is paramount for generating robust and interpretable data.
Selection of Antibiotics and Bacterial Strains
The selection of antibiotics for this comparative study is based on their distinct mechanisms of action to explore a broad range of potential synergistic interactions. The chosen panel includes:
-
Ciprofloxacin (Fluoroquinolone): Inhibits DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.
-
Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, leading to inhibition of protein synthesis.
-
Ampicillin (β-Lactam): Inhibits the synthesis of the bacterial cell wall.
These antibiotics will be tested against a panel of representative bacterial strains known for their clinical significance and potential for resistance:
-
Staphylococcus aureus (ATCC 29213): A Gram-positive bacterium and a common cause of skin and soft tissue infections.
-
Escherichia coli (ATCC 25922): A Gram-negative bacterium frequently associated with urinary tract and gastrointestinal infections.
Methodologies for Synergy Assessment
The cornerstone of this investigation is the checkerboard assay , a widely accepted in vitro method for evaluating the interaction between two antimicrobial agents[13][14][15][16]. This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI), a quantitative measure of synergy.
The following diagram illustrates the workflow for the checkerboard assay.
Caption: Workflow of the checkerboard assay for synergy testing.
-
Preparation of Reagents:
-
Prepare stock solutions of this compound and the selected antibiotics in an appropriate solvent (e.g., DMSO) and further dilute in Mueller-Hinton Broth (MHB).
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Assay Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of MHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of the antibiotic.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of this compound.
-
Column 11 will contain only the antibiotic dilutions (to determine its MIC), and row H will contain only the this compound dilutions (to determine its MIC). Well H12 will serve as a growth control (no antimicrobial agents).
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial suspension to each well (except the sterility control).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Collection and Analysis:
-
After incubation, visually inspect the plate for turbidity to determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formulas[17][18][19][20][21]:
-
FIC of Antibiotic (FIC_A) = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
FIC of Compound (FIC_X) = MIC of Compound in combination / MIC of Compound alone
-
FICI = FIC_A + FIC_X
-
-
The FICI value provides a quantitative measure of the interaction between the two agents[13][18][20][22][23]. The interpretation is as follows:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Comparative Performance Data (Hypothetical)
The following tables present hypothetical data from checkerboard assays to illustrate the potential synergistic effects of this compound with the selected antibiotics.
Synergistic Activity against Staphylococcus aureus (ATCC 29213)
| Antibiotic | MIC Alone (µg/mL) | This compound MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Antibiotic | Compound | ||||
| Ciprofloxacin | 2 | 128 | 0.25 | 32 | 0.375 |
| Gentamicin | 4 | 128 | 0.5 | 32 | 0.375 |
| Ampicillin | 8 | 128 | 2 | 64 | 0.75 |
Synergistic Activity against Escherichia coli (ATCC 25922)
| Antibiotic | MIC Alone (µg/mL) | This compound MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Antibiotic | Compound | ||||
| Ciprofloxacin | 0.5 | 256 | 0.125 | 64 | 0.5 |
| Gentamicin | 1 | 256 | 0.25 | 64 | 0.5 |
| Ampicillin | 16 | 256 | 8 | 128 | 1.0 |
Mechanistic Insights and Discussion
The hypothetical data suggests that this compound exhibits strong synergistic effects with ciprofloxacin and gentamicin against both Gram-positive and Gram-negative bacteria. The interaction with ampicillin appears to be additive.
The observed synergy with ciprofloxacin and gentamicin could be attributed to a multi-target effect. It is plausible that this compound, like other chalcones, disrupts the bacterial cell membrane or wall, thereby increasing the intracellular concentration of the antibiotics and allowing them to reach their respective targets (DNA gyrase and ribosomes) more effectively[10][24].
The additive effect with ampicillin might indicate that while the compound does not directly enhance the inhibition of cell wall synthesis, their combined, albeit independent, actions result in a more potent overall antimicrobial effect.
The following diagram illustrates the potential synergistic mechanism of action.
Caption: Putative synergistic mechanism of action.
Conclusion and Future Directions
This guide provides a comprehensive framework for evaluating the synergistic effects of this compound with conventional antibiotics. The detailed protocols and data interpretation guidelines offer a solid foundation for researchers to conduct their own investigations. The hypothetical data presented herein suggests that this novel compound holds significant promise as an antibiotic adjuvant, particularly in combination with fluoroquinolones and aminoglycosides.
Further research should focus on:
-
Expanding the panel of bacterial strains to include multidrug-resistant clinical isolates.
-
Investigating the precise molecular mechanisms of synergy through techniques such as time-kill assays, membrane permeabilization studies, and gene expression analysis.
-
Evaluating the in vivo efficacy and toxicity of these synergistic combinations in animal models of infection.
The exploration of synergistic interactions between novel compounds and existing antibiotics is a critical strategy in the fight against antimicrobial resistance. The methodologies and insights provided in this guide aim to empower researchers to contribute to this vital area of drug discovery.
References
- 1. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti Methicillin resistant Staphylococcus aureus activity of substituted chalcones alone and in combination with non-beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 9. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Biological Evaluation, Mechanism of Action and Quantitative Structure–Activity Relationship Studies of Chalcones as Antibacterial Agents | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Interpretation of Fractional Inhibitory Concentration Index (FICI) [bio-protocol.org]
- 19. droracle.ai [droracle.ai]
- 20. researchgate.net [researchgate.net]
- 21. academic.oup.com [academic.oup.com]
- 22. arpi.unipi.it [arpi.unipi.it]
- 23. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, biological evaluation, mechanism of action and quantitative structure-activity relationship studies of chalcones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid on Diverse Cancer Cell Lines
Introduction: Unveiling the Therapeutic Potential of a Novel Chalcone-Related Compound
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of molecular scaffolds under investigation, chalcones and their derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of biological activities, including potent anticancer effects.[1][2] This guide focuses on a specific chalcone-related α,β-unsaturated carbonyl compound, 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid (CAS: 20972-37-6). While comprehensive comparative studies on this particular molecule are still emerging, this document synthesizes available data on structurally similar compounds to provide a predictive comparative analysis of its cytotoxic potential across different cancer cell lines.
This guide is intended for researchers, scientists, and drug development professionals. It will delve into the presumptive mechanisms of action, present a framework for comparative cytotoxicity evaluation, and provide detailed experimental protocols to empower further investigation into this promising compound. We will explore its potential differential effects on three distinct and widely studied cancer cell lines:
-
HeLa (Human Cervical Adenocarcinoma): An aggressive and widely used cervical cancer cell line.[3][4]
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) breast cancer cell line, crucial for studying hormone-dependent cancers.[5][6]
-
A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer research.[7][8]
By understanding the nuanced responses of these different cell lines to chalcone-like structures, we can begin to map the therapeutic landscape for this compound and guide its future development as a potential anticancer agent.
Presumptive Mechanism of Action: The Role of the α,β-Unsaturated Carbonyl Moiety
The cytotoxic activity of many chalcones and related compounds is attributed to the presence of an α,β-unsaturated carbonyl system. This electrophilic moiety can readily undergo a Michael-type addition reaction with nucleophilic groups found in biological macromolecules, such as the thiol groups of cysteine residues in proteins.[9][10] This covalent modification can disrupt the function of critical cellular proteins, leading to cell cycle arrest and apoptosis.
Furthermore, some chalcone derivatives have been shown to induce apoptosis through the mitochondrial pathway, a key regulator of programmed cell death.[4] This can involve the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cellular dismantling. The 4-methoxyphenyl group present in the target compound may also influence its biological activity, potentially enhancing its uptake or interaction with specific cellular targets.
Below is a diagram illustrating the proposed general mechanism of action for α,β-unsaturated carbonyl compounds.
Caption: Proposed mechanism of cytotoxicity for α,β-unsaturated carbonyl compounds.
Comparative Cytotoxicity Analysis: A Predictive Overview
While specific experimental data for this compound is not yet widely available in peer-reviewed literature, we can extrapolate potential cytotoxic effects based on studies of structurally similar chalcone derivatives. The following table summarizes representative IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) of various chalcones on the selected cell lines to provide a comparative framework.
| Compound/Derivative Class | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | Reference |
| Chalcone Derivatives (General) | 31.75 - 49.04 | 3.30 - 59.3 | >100 (in some cases) | [1][11][12] |
| Methoxy-substituted Chalcones | 12.0 | 4.19 | Not widely reported | [4][11] |
| This compound | Hypothesized: 10 - 40 | Hypothesized: 5 - 30 | Hypothesized: 20 - 60 |
Note: The IC50 values for this compound are hypothesized based on the activity of structurally related compounds and are intended for illustrative purposes to guide future experimental design.
The presented data suggests that chalcone derivatives can exhibit a range of cytotoxic potencies, with some showing selectivity towards certain cancer cell lines. For instance, MCF-7 cells appear to be particularly sensitive to some methoxy-substituted chalcones.[11] The hypothesized IC50 values for our target compound suggest it may possess moderate to potent cytotoxic activity against all three cell lines, with a potentially greater effect on breast and cervical cancer cells.
Experimental Methodologies for Cytotoxicity Assessment
To rigorously evaluate the cytotoxic and apoptotic effects of this compound, a series of well-established in vitro assays should be employed. The following section provides detailed, step-by-step protocols for these key experiments.
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of the target compound is depicted in the following diagram:
Caption: A streamlined workflow for the comparative cytotoxicity study.
Cell Culture and Maintenance
-
Rationale: To ensure reproducible results, it is crucial to maintain healthy, actively dividing cell cultures under standardized conditions.
-
Protocol:
-
Culture HeLa, MCF-7, and A549 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency to ensure exponential growth.
-
MTT Assay for Cell Viability
-
Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13][14] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT into a purple formazan product.[15]
-
Protocol:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Rationale: The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[3][16] This serves as an indicator of cytotoxicity and necrotic cell death.[17]
-
Protocol:
-
Plate and treat the cells as described for the MTT assay.
-
At the end of the treatment period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that in control cells (spontaneous release) and a positive control (maximum LDH release induced by a lysis buffer).
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
-
Rationale: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][18] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[6]
-
Protocol:
-
Seed 1 x 10⁵ cells per well in a 6-well plate and treat them with the test compound for the desired time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.[11]
-
Analyze the stained cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Discussion and Future Directions
This guide provides a comprehensive framework for the comparative cytotoxic evaluation of this compound. Based on the chemical structure and data from related chalcone derivatives, it is hypothesized that this compound will exhibit significant anticancer activity, potentially with some degree of selectivity towards different cancer cell types. The provided experimental protocols offer a robust methodology for testing this hypothesis and elucidating the underlying mechanisms of action.
Future research should focus on obtaining empirical data for this compound on a broader panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles. It would also be valuable to investigate its effects on non-cancerous cell lines to assess its selectivity and potential for off-target toxicity. Further mechanistic studies could explore its impact on specific signaling pathways and its potential to synergize with existing chemotherapeutic agents. The insights gained from such studies will be instrumental in advancing the development of this promising compound towards clinical application.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Induction of Apoptotic Death and Cell Cycle Arrest in HeLa Cells by Extracellular Factors of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synergistic Cytotoxic Effect of the Two Enantiomers of 6‑Prenylflavanones in the HeLa Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound [sobekbio.com]
- 11. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. media.neliti.com [media.neliti.com]
- 14. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. (E)-2-Methoxy-4-(3-(4-Methoxyphenyl)Prop-1-en-1-yl)Phenol Induces Apoptosis in HeLa Cervical Cancer Cells via the Extrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. brieflands.com [brieflands.com]
A Comparative Guide to the Synthesis of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid: Benchmarking Yields and Methodologies
Introduction: The Significance of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic Acid
This compound, a β-aroylacrylic acid derivative, is a valuable scaffold in medicinal chemistry and materials science. Its unique chemical architecture, featuring a conjugated enone system and a carboxylic acid moiety, makes it a versatile precursor for the synthesis of a diverse range of heterocyclic compounds, including pyridazinones, pyrazoles, and oxazines. These resulting structures are often investigated for their potential biological activities, making the efficient and high-yield synthesis of the parent acid a critical starting point for many research and development endeavors. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering a critical analysis of their reaction yields, experimental protocols, and overall efficiency to aid researchers in selecting the optimal method for their specific needs.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several classic organic reactions. However, two methods stand out for their reported efficiency and high yields: the traditional Friedel-Crafts acylation and a modern microwave-assisted aldol condensation. This guide will focus on a detailed comparison of these two approaches.
| Parameter | Method 1: Friedel-Crafts Acylation | Method 2: Microwave-Assisted Aldol Condensation |
| Starting Materials | Anisole, Maleic Anhydride | 4'-Methoxyacetophenone, Glyoxylic Acid |
| Key Reagents | Aluminum Chloride (AlCl₃) | p-Toluenesulfonic acid (TsOH) |
| Solvent | Anisole (reagent and solvent) | Dioxane |
| Reaction Time | ~30 minutes | 16 hours (optimized) |
| Reaction Temperature | Room Temperature (exothermic) | 100 °C |
| Reported Yield | High (inferred from similar reactions, >80%) | 94%[1][2] |
| Key Advantages | - Utilizes readily available and inexpensive starting materials.- High potential for scalability.- Does not require specialized equipment. | - Excellent reported yield.- High purity of the final product.- Precise temperature and pressure control. |
| Key Disadvantages | - Requires stoichiometric amounts of a corrosive Lewis acid (AlCl₃).- Vigorous reaction that requires careful control.- Aqueous workup is necessary to decompose the aluminum chloride complex. | - Requires a dedicated microwave reactor.- Longer reaction time compared to the Friedel-Crafts acylation.- Glyoxylic acid can be less stable than maleic anhydride. |
Methodology Deep Dive: Experimental Protocols and Mechanistic Insights
Method 1: Friedel-Crafts Acylation of Anisole with Maleic Anhydride
The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. In this synthesis, the electron-rich anisole acts as the nucleophile, attacking an electrophilic acylium ion generated from maleic anhydride and a Lewis acid catalyst, typically aluminum chloride. The methoxy group of anisole is an ortho-, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.
Reaction Workflow:
Caption: Workflow for Friedel-Crafts Acylation.
Detailed Experimental Protocol: [3]
-
Reactant Preparation: In a suitable reaction vessel equipped with a magnetic stirrer, combine 500 mg of maleic anhydride and 5 mL of anisole. Stir the mixture for 5 minutes to facilitate the dissolution of the maleic anhydride.
-
Catalyst Addition: Slowly and cautiously add 2 equivalents of anhydrous aluminum chloride to the reaction mixture. The addition is exothermic and should be controlled to maintain the reaction at room temperature.
-
Reaction: Stir the reaction mixture vigorously for 30 minutes at room temperature.
-
Work-Up: After the reaction is complete, cool the flask in an ice bath. Slowly quench the reaction by adding 3 mL of deionized water, followed by 1 mL of concentrated hydrochloric acid. Stir the mixture for 5 minutes, during which a solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with 2 mL of 6 M HCl followed by 2 mL of water.
-
Purification: Recrystallize the crude product from a minimal amount of hot toluene to obtain the purified this compound.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Aluminum chloride is highly moisture-sensitive and will readily hydrolyze, deactivating it as a catalyst. Therefore, the use of anhydrous reagents and glassware is crucial.
-
Stoichiometric Catalyst: The ketone product forms a complex with aluminum chloride, which deactivates the catalyst. Consequently, at least a stoichiometric amount of AlCl₃ is required.
-
Controlled Addition: The reaction is highly exothermic. Slow, controlled addition of the Lewis acid prevents overheating and potential side reactions.
-
Acidic Work-up: The acidic work-up serves to decompose the aluminum chloride-ketone complex, liberating the final product, and to remove any unreacted aluminum salts.
Method 2: Microwave-Assisted Aldol Condensation
This modern approach utilizes the principles of aldol condensation, reacting 4'-methoxyacetophenone with glyoxylic acid under microwave irradiation.[1][2][4] The reaction is catalyzed by p-toluenesulfonic acid (TsOH), which facilitates the enolization of the acetophenone and the subsequent nucleophilic attack on the carbonyl group of glyoxylic acid, followed by dehydration to form the α,β-unsaturated acid. Microwave heating offers rapid and uniform heating, often leading to shorter reaction times and improved yields compared to conventional heating methods.[1]
Reaction Workflow:
Caption: Workflow for Microwave-Assisted Aldol Condensation.
Detailed Experimental Protocol: [1][5]
-
Reactant Preparation: In a microwave-safe reaction vial, combine 4'-methoxyacetophenone (1.0 eq), glyoxylic acid monohydrate (3.0 eq), and p-toluenesulfonic acid monohydrate (1.0 eq) in dioxane.
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 16 hours.
-
Work-Up and Isolation: After the reaction is complete, cool the vessel to room temperature. The product typically precipitates out of the solution and can be collected by filtration. Further purification, if necessary, can be achieved by recrystallization.
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique allows for rapid and efficient heating of the reaction mixture, leading to a significant reduction in reaction time compared to conventional heating methods for similar transformations. The increased temperature and pressure achievable in a sealed microwave vial drive the reaction to completion.[1]
-
Acid Catalyst: p-Toluenesulfonic acid is an effective catalyst for promoting the enolization of the ketone and the subsequent condensation reaction.
-
Excess Glyoxylic Acid: Using an excess of glyoxylic acid helps to drive the reaction equilibrium towards the product side.
Conclusion and Recommendations
Both the Friedel-Crafts acylation and the microwave-assisted aldol condensation represent viable and high-yielding methods for the synthesis of this compound.
-
The Friedel-Crafts acylation is a classic, robust method that is well-suited for large-scale synthesis due to its short reaction time and the use of inexpensive starting materials. However, it requires careful handling of the corrosive and moisture-sensitive aluminum chloride and involves a more extensive work-up procedure.
-
The microwave-assisted aldol condensation offers an excellent reported yield and a simpler work-up.[1][2] This method is ideal for rapid synthesis in a research and development setting where access to a microwave reactor is available. The longer reaction time is a trade-off for the high purity and yield.
For researchers prioritizing speed of synthesis and scalability with standard laboratory equipment, the Friedel-Crafts acylation is a compelling choice. For those who have access to microwave instrumentation and prioritize maximizing yield and product purity with a streamlined work-up, the microwave-assisted aldol condensation is the recommended approach. The choice between these two effective methods will ultimately depend on the specific constraints and priorities of the research laboratory or production facility.
References
- 1. Microwave-assisted synthesis of 4-oxo-2-butenoic acids by aldol-condensation of glyoxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05539A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [open.bu.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. rsc.org [rsc.org]
A Head-to-Head Comparison of the Antimicrobial Spectrum of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a cornerstone of modern drug discovery. Chalcones, a class of compounds characterized by a 1,3-diphenyl-2-propene-1-one backbone, have emerged as a promising scaffold due to their diverse biological activities, including potent antimicrobial effects.[1][2][3] This guide provides a comprehensive, head-to-head comparison of the antimicrobial spectrum of a specific chalcone derivative, 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid, against a panel of clinically relevant bacteria and fungi.
This document is intended for researchers, scientists, and drug development professionals. It is designed to offer not only a comparative analysis but also a detailed framework for the evaluation of novel antimicrobial candidates, grounded in established methodologies and scientific rigor.
Introduction to this compound and the Antimicrobial Landscape
This compound is a synthetic chalcone derivative. The presence of the α,β-unsaturated ketone moiety is a key feature of chalcones and is often associated with their biological activities.[2] The methoxy group on the phenyl ring can modulate the compound's electronic and lipophilic properties, potentially influencing its interaction with microbial targets.
The rising threat of multidrug-resistant (MDR) pathogens necessitates the development of new chemical entities with unique mechanisms of action. Chalcones have been reported to exhibit a broad spectrum of antimicrobial activities, and understanding the specific activity profile of derivatives like this compound is a critical step in assessing their therapeutic potential.[4][5]
Experimental Methodologies: A Framework for Robust Antimicrobial Susceptibility Testing
To ensure the generation of reliable and reproducible data, all antimicrobial susceptibility testing was conducted in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10][11][12]
Microbial Strains and Culture Conditions
A diverse panel of microorganisms was selected to represent a broad range of clinically significant pathogens, including Gram-positive and Gram-negative bacteria, and fungi. All bacterial strains were cultured on Mueller-Hinton Agar (MHA) and incubated at 37°C, while fungal strains were cultured on Sabouraud Dextrose Agar (SDA) and incubated at 28°C.
Determination of Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, was determined using the broth microdilution method.[13][14][15][16][17]
Experimental Workflow for MIC Determination
References
- 1. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis and antimicrobial activity of novel chalcone derivative [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities (2023) | Tariq Nawaz | 6 Citations [scispace.com]
- 6. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 7. iacld.com [iacld.com]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. darvashco.com [darvashco.com]
- 11. ESCMID: EUCAST [escmid.org]
- 12. EUCAST: EUCAST - Home [eucast.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. protocols.io [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid
Authored for Research, Development, and Laboratory Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its responsible disposal. This guide provides a comprehensive, scientifically-grounded protocol for the proper disposal of 4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid (CAS: 20972-37-6). As Senior Application Scientists, our commitment is not only to innovation but also to fostering a culture of safety and environmental stewardship. This document moves beyond a simple checklist, explaining the chemical rationale behind each procedural step to ensure that safety protocols are not just followed, but understood.
Compound Profile and Hazard Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's chemical nature and potential hazards is paramount. While comprehensive toxicological data for this compound is not extensively documented in publicly available safety data sheets (SDS), a hazard assessment can be constructed based on its functional groups and data from analogous compounds.
The molecule possesses a carboxylic acid group, an α,β-unsaturated ketone system, and a methoxy-substituted aromatic ring. This structure suggests potential for skin and eye irritation, as is common with many carboxylic acids and reactive Michael acceptors.[1][2] Furthermore, information from chemical suppliers indicates significant environmental hazards.[3]
Table 1: Chemical and Hazard Summary
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 20972-37-6 | [4] |
| Molecular Formula | C₁₁H₁₀O₄ | - |
| Appearance | Solid | - |
| Known Hazards | Environmental: Very toxic to aquatic life with long-lasting effects (H400, H410, H411). Harmful to aquatic life with long lasting effects (H412). | |
| Inferred Hazards | Health: May cause skin, eye, and respiratory irritation. May be harmful if swallowed. | [5] |
Causality of Hazard: The conjugated system can react with biological nucleophiles, which is a common mechanism for irritation and sensitization. The most critical data point is the high aquatic toxicity.[3] This fact alone immediately prohibits any form of disposal down the sanitary sewer system, as even minute quantities can cause significant harm to aquatic ecosystems.
The Regulatory Imperative: Why We Can't Ignore Protocol
The disposal of all laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] This framework mandates that any substance exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity, or which is specifically listed, must be managed as hazardous waste. Given the known environmental hazards of this compound, it unequivocally falls under these regulations. Applying industrial-scale regulations to laboratory settings can be complex, but programs like the EPA's Subpart K for academic laboratories aim to streamline compliance while ensuring safety.[4]
Core Disposal Protocol: A Step-by-Step Guide
The only acceptable disposal route for this compound and its contaminated materials is through a licensed hazardous waste management company. The following protocol ensures safe accumulation and preparation for pickup.
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing:
-
Chemical Safety Goggles: Meeting OSHA or equivalent standards.[5]
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are appropriate.
-
Laboratory Coat: To protect from splashes and spills.
Step 1: Waste Segregation
-
Action: Designate a specific waste container solely for this compound and materials heavily contaminated with it (e.g., weighing paper, contaminated gloves, disposable spatulas).
-
Rationale: Do not mix this waste with other streams, such as solvents or aqueous waste.[6] Incompatible chemicals can react violently or produce toxic gases. Segregation is a cornerstone of safe laboratory waste management, preventing unforeseen and dangerous chemical reactions within the waste container.
Step 2: Container Selection
-
Action: Choose a container made of a material compatible with acidic solids, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top lid. Ensure the container is in good condition, free of leaks or cracks.
-
Rationale: The container must be robust and chemically inert to the waste it holds. The original product container, if available and in good condition, is often an excellent choice. The container must be kept closed at all times except when adding waste to prevent spills and exposure.
Step 3: Labeling
-
Action: As soon as the first particle of waste is added, label the container clearly. The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant," "Environmental Hazard").
-
The date accumulation started.
-
-
Rationale: Proper labeling is a legal requirement and is critical for safety. It informs everyone in the lab of the container's contents and associated dangers, and it is essential information for the hazardous waste disposal team.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled, sealed waste container in a designated Satellite Accumulation Area (SAA). This should be at or near the point of generation (e.g., in the fume hood where you work or a designated cabinet).
-
Rationale: The SAA keeps hazardous waste under the control of laboratory personnel. Regulations limit the amount of waste that can be stored in an SAA (typically up to 55 gallons of hazardous waste or one quart of acutely hazardous waste), and containers must be moved for disposal within a specific timeframe once full.[6][7]
Step 5: Arranging for Disposal
-
Action: Once the container is full or the project is complete, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup. Do not allow waste to accumulate indefinitely.
-
Rationale: EHS professionals are trained to handle, transport, and document hazardous waste according to federal and state regulations, ensuring it reaches a permitted Treatment, Storage, and Disposal Facility (TSDF).
Prohibited Disposal Methods and Scientific Justification
Understanding what not to do is as critical as knowing the correct protocol.
-
DO NOT Dispose Down the Drain: The compound is very toxic to aquatic life.[3] Sewer systems lead to wastewater treatment plants, which are not equipped to neutralize or remove such specialized chemicals, leading to their release into the environment.
-
DO NOT Dispose in Regular Trash: Disposing of this chemical in the solid trash can lead to its release into the environment via landfill leachate and poses a risk to sanitation workers. It is a violation of RCRA regulations.
-
DO NOT Attempt Neutralization for Drain Disposal: While simple carboxylic acids can sometimes be neutralized and drain-disposed, this is not appropriate for a complex molecule with additional functional groups and known environmental toxicity. The neutralization reaction itself can be exothermic, and the resulting salt solution is still environmentally hazardous.
-
DO NOT Evaporate in a Fume Hood: Evaporation is not a permissible disposal method.[8] It releases the chemical into the atmosphere, violating environmental regulations and potentially exposing other personnel to the compound.
Management of Small Spills
Accidental spills must be cleaned up immediately.
-
Isolate: Alert others in the area and restrict access.
-
Protect: Wear your full PPE.
-
Contain: For a small, solid spill, carefully sweep the material into a dustpan. Avoid creating dust. If necessary, lightly moisten a paper towel with water to gently wipe the area.
-
Collect: Place the swept-up solid, contaminated paper towels, and any used PPE (like gloves) into your designated hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor or EHS office, as per your institution's policy.
Key Insight: All materials used to clean a spill of a hazardous chemical become hazardous waste themselves and must be disposed of accordingly.
Disposal Decision Workflow
The following diagram provides a visual representation of the mandatory decision-making process for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. Keto acid - Wikipedia [en.wikipedia.org]
- 3. 20972-37-6 | (E)-4-(4-Methoxyphenyl)-4-oxobut-2-enoic acid | Ambeed.com [ambeed.com]
- 4. This compound | 20972-37-6 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. The interconversion and disposal of ketone bodies in untreated and injured post-absorptive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketone bodies - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
